Chrysomycin A
Description
Streptomyces arenae; differs only in sugar moiety from gilvocarcin V
Propriétés
Formule moléculaire |
C28H28O9 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m0/s1 |
Clé InChI |
OMDANBMKOUVKAG-KUSFQVDNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Isolation of Chrysomycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A, a polyketide antibiotic, has demonstrated significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. First isolated in 1955, its complex structure and potent bioactivity continue to attract scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. Detailed methodologies for fermentation, extraction, purification, and structure elucidation are presented, supported by quantitative data and visual workflows. This document is intended to serve as a core resource for researchers engaged in natural product discovery, antibiotic development, and microbial biotechnology.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of secondary metabolites, including a vast array of antibiotics. This compound was first discovered as a product of Streptomyces sp. A-419 and has since been isolated from other strains, notably the marine-derived Streptomyces sp. 891.[1] It belongs to the C-aryl glycoside family of natural products and exhibits a distinctive benzonaphthopyranone core.[2] Recent studies have highlighted its potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, making it a promising candidate for further drug development.[1][2] This guide outlines the technical procedures for the reproducible isolation and characterization of this compound.
Data Presentation
Production of this compound by Streptomyces sp. 891
The production of this compound can be significantly influenced by fermentation conditions. The following table summarizes the optimized parameters for maximizing the yield from Streptomyces sp. 891.
| Fermentation Parameter | Optimized Value | Reference |
| Medium Composition | ||
| Glucose | 40 g/L | [3] |
| Corn Starch | 20 g/L | [3] |
| Hot-pressed Soybean Flour | 25 g/L | [3] |
| CaCO₃ | 3 g/L | [3] |
| Culture Conditions | ||
| Fermentation Time | 168 hours | [3] |
| Seed Age | 48 hours | [3] |
| Initial pH | 6.5 | [3] |
| Inoculum Amount | 5.0% (v/v) | [3] |
| Liquid Loading | 30 mL in 250 mL flask | [3] |
| Shaking Speed | 220 rpm | [3] |
| Yield | ||
| This compound | up to 3648 ± 119 mg/L | [3] |
Antimicrobial Activity of this compound
This compound exhibits a potent and selective activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below.
| Target Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 3.125 | [4][5][6] |
| Multidrug-Resistant M. tuberculosis | 0.4 | [2] |
| Mycobacterium smegmatis | ~0.6 | [3] |
| Bacillus subtilis | Inhibitory | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [7] |
| Vancomycin-resistant Enterococcus (VRE) | Inhibitory | [1] |
Experimental Protocols
Fermentation of Streptomyces sp. 891
This protocol is based on the optimized conditions for high-yield production of this compound.[3]
-
Seed Culture Preparation: A loopful of Streptomyces sp. 891 from a stock culture is inoculated into a 250 mL flask containing 50 mL of seed medium (Starch Nitrate Broth). The flask is incubated on a rotary shaker at 220 rpm and 28°C for 48 hours.
-
Production Culture: The seed culture (5% v/v) is transferred to 1 L flasks each containing 200 mL of the optimized production medium (see Table 2.1).
-
Incubation: The production flasks are incubated on a rotary shaker at 220 rpm and 28°C for 168 hours. The pH is initially adjusted to 6.5.
Extraction of this compound
The following protocol outlines the extraction of this compound from the fermentation broth.
-
Separation of Biomass: The fermentation broth is centrifuged at 8,000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelia are extracted separately with acetone (B3395972). The organic phases are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
A multi-step chromatographic process is employed to purify this compound from the crude extract.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorbed onto silica gel.
-
The adsorbed material is applied to a silica gel column.
-
The column is eluted with a gradient of a non-polar to a polar solvent system. A common mobile phase is a mixture of hexane (B92381) and acetone, starting with a high hexane concentration and gradually increasing the acetone concentration.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:acetone (1:1).[7] Fractions containing the yellow-colored this compound are pooled.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The pooled fractions from the silica gel column are further purified by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at a wavelength of 254 nm.
-
Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.
-
Structure Elucidation
The structure of the purified this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between protons and carbons, confirming the overall structure.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This technical guide provides a consolidated resource for the discovery, isolation, and characterization of this compound from Streptomyces species. The detailed protocols and quantitative data presented herein are intended to facilitate further research into this promising antibiotic. The potent activity of this compound, especially against drug-resistant bacteria, underscores its potential as a lead compound in the development of new antimicrobial agents. The provided workflows and biosynthetic pathway diagram offer a foundational understanding for both the practical isolation and the biological generation of this important natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of fermentation conditions and medium compositions for the production of this compound by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
- 5. biorxiv.org [biorxiv.org]
- 6. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Historical Perspective on the Discovery of Chrysomycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A, a C-aryl glycoside antibiotic, represents a fascinating case study in the history of antibiotic discovery. First isolated in 1955, its initial recognition as an antitumor and antibacterial agent has been revitalized in the modern era with the discovery of its potent activity against multi-drug-resistant tuberculosis. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the early experimental protocols, initial biological activities, the evolution of its structural elucidation, and its modern mechanistic understanding.
Discovery and Isolation of this compound
This compound was first reported in 1955 by Strelitz, Flon, and Asheshov from the New York Botanical Garden. It was isolated from the culture broth of an unidentified Streptomyces species, designated as strain A-419.[1][2] The antibiotic was initially identified during a screening program for antiphage substances.[1] It was observed as a yellow, crystalline substance with activity against bacterial viruses and a range of bacteria.[1]
Fermentation Protocol (Reconstructed from 1950s Methodologies)
While the original publication provides limited detail on the fermentation process, a plausible protocol based on common practices for Streptomyces fermentation in the 1950s is outlined below.
1.1.1. Culture and Inoculum Preparation:
-
Producing Organism: Streptomyces sp. A-419.
-
Culture Medium: A nutrient-rich medium, likely containing glucose or starch as a carbon source, and a complex nitrogen source such as soybean meal, peptone, or corn steep liquor, supplemented with inorganic salts.
-
Inoculum Development: A multi-stage inoculum development would be employed, starting from a slant culture of Streptomyces A-419. Spores or mycelial fragments would be used to inoculate a shake flask containing a vegetative medium. This culture would then be incubated for 2-3 days to generate a sufficient biomass for inoculating the production fermenter.
1.1.2. Production Fermentation:
-
Fermenter: Submerged fermentation in a stirred-tank fermenter.
-
Medium: A production medium optimized for secondary metabolite production, often with a higher carbon-to-nitrogen ratio to induce antibiotic synthesis.
-
Fermentation Parameters:
-
Temperature: Typically maintained between 25-30°C.
-
pH: Controlled between 6.5 and 7.5.
-
Aeration and Agitation: Sterile air would be sparged into the fermenter with continuous agitation to ensure sufficient dissolved oxygen for the aerobic Streptomyces.
-
Duration: Fermentation would proceed for 4 to 7 days, with antibiotic production monitored periodically.
-
Extraction and Purification Protocol (Based on the 1955 Publication and Contemporary Methods)
The original paper by Strelitz et al. describes a method for extracting and purifying Chrysomycin.[1] The following protocol is an elaboration of their description, incorporating common techniques of the era.
1.2.1. Broth Filtration:
-
The fermentation broth would first be filtered to separate the mycelium from the culture fluid containing the secreted this compound.
1.2.2. Solvent Extraction:
-
The filtrate would be acidified and then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. This compound, being a moderately polar molecule, would partition into the organic phase.
1.2.3. Concentration and Precipitation:
-
The organic extract would be concentrated under reduced pressure.
-
Addition of a non-polar solvent like petroleum ether to the concentrated extract would induce the precipitation of the crude this compound.
1.2.4. Crystallization:
-
The crude product would be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of acetic acid and water, to yield the yellow, crystalline this compound.[1]
Early Biological Activity of this compound
This compound was initially characterized by its dual biological activities: antibacterial and antiphage. Later, its antitumor properties were also recognized.
Antibacterial Spectrum
The initial antibacterial screening of this compound was performed using a serial dilution method. The minimum inhibitory concentrations (MICs) against several bacterial species were reported in the 1955 paper.[1]
| Organism | Minimum Inhibitory Concentration (µg/mL) |
| Micrococcus pyogenes var. aureus | 0.2 |
| Bacillus cereus var. mycoides | 0.1 |
| Bacillus subtilis | 0.1 |
Data sourced from Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: a new antibiotic substance for bacterial viruses. Journal of bacteriology, 69(3), 280–283.[1]
Antitumor Activity
-
Tumor Implantation: Subcutaneous implantation of Sarcoma 180 cells into mice.
-
Drug Administration: Intraperitoneal or intravenous administration of this compound at various doses for a defined period.
-
Efficacy Evaluation: Measurement of tumor growth inhibition compared to untreated control animals.
Later studies have confirmed the antitumor activity of this compound and its analogs.[3]
Historical Perspective on the Structural Elucidation of this compound
The determination of the chemical structure of this compound was a process that evolved with the advancements in analytical chemistry.
Initial Characterization (1950s)
In the 1950s, the structural elucidation of natural products relied heavily on classical methods.
-
Elemental Analysis and Molecular Formula: The initial publication proposed a tentative molecular formula of C₂₂H₂₀O₇ based on elemental analysis.[1] This was later revised.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound was recorded, showing absorption maxima that suggested the presence of an aromatic chromophore.[1]
-
Chemical Degradation: This was a cornerstone of structure elucidation at the time. The molecule would be subjected to harsh chemical reactions (e.g., oxidation, reduction, hydrolysis) to break it down into smaller, identifiable fragments. The structures of these fragments would then be used to piece together the structure of the parent molecule. While specific degradation studies for this compound from this period are not detailed in the available literature, this approach would have been standard.
Revised Structure and Modern Elucidation
It was not until the 1980s that the correct structure of this compound was established, largely due to the advent of more powerful spectroscopic techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy allowed for the detailed mapping of the carbon and proton framework of the molecule, revealing the connectivity of the atoms and the stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the accurate molecular weight and elemental composition, leading to the correct molecular formula of C₂₈H₂₈O₉.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound.
The correct structure revealed that this compound is a C-aryl glycoside belonging to the gilvocarcin family of antibiotics. It consists of a benzonaphthopyranone chromophore linked to a deoxysugar moiety.[3]
Modern Understanding of the Mechanism of Action
Recent research has elucidated the mechanism by which this compound exerts its potent antimycobacterial effects. It is now understood that this compound inhibits DNA topoisomerase I in Mycobacterium tuberculosis.[4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in M. tuberculosis.
Inhibition of DNA topoisomerase I prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. This disruption of critical cellular processes ultimately leads to bacterial cell death.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and initial characterization of a novel antibiotic from Streptomyces as it would have been conducted in the 1950s.
Caption: 1950s workflow for antibiotic discovery from Streptomyces.
Conclusion
The story of this compound is a testament to the enduring value of natural product discovery. From its initial isolation using classical microbiological and chemical techniques to its modern-day resurgence as a promising anti-tuberculosis agent with a well-defined mechanism of action, this compound highlights the importance of re-evaluating historical discoveries with new technologies. This guide provides a historical and technical framework for understanding the origins of this important antibiotic, offering valuable insights for researchers in the ongoing search for novel antimicrobial agents.
References
- 1. The crystal structure and mechanism of an unusual oxidoreductase, GilR, involved in gilvocarcin V biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Chrysomycin A-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A, a polyketide antibiotic with significant therapeutic potential, has garnered considerable interest in the scientific community. This technical guide provides a comprehensive overview of the methodologies involved in the identification, cultivation, and isolation of this compound-producing microorganisms. Detailed experimental protocols for microbial isolation from marine environments, fermentation for optimal this compound production, and downstream extraction and purification are presented. Furthermore, this guide outlines the molecular techniques for the definitive identification of the producing organism, primarily focusing on 16S rRNA gene sequencing and phylogenetic analysis. Quantitative data on production yields and culture conditions are summarized in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and the proposed biosynthetic pathway of this compound, offering a holistic resource for researchers in natural product discovery and drug development.
Introduction
This compound is a bioactive secondary metabolite belonging to the polyketide family of natural products. First discovered in the mid-20th century, it has demonstrated potent antimicrobial activity, notably against Gram-positive bacteria and Mycobacterium tuberculosis, including multi-drug-resistant strains.[1][2][3] The producing organisms are primarily found within the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of a wide array of antibiotics and other pharmaceutically valuable compounds.[1]
The identification and characterization of novel this compound-producing strains, as well as the optimization of its production, are critical steps in harnessing its full therapeutic potential. This guide aims to provide a detailed technical framework for researchers and scientists engaged in these endeavors.
Identification of this compound-Producing Microorganisms
The definitive identification of a this compound-producing microorganism relies on a combination of classical microbiological techniques and modern molecular methods. The process typically begins with the isolation of the microorganism from its natural habitat, followed by molecular identification.
Isolation of Streptomyces sp. from Marine Sediments
Streptomyces species are abundantly found in diverse ecological niches, with marine sediments being a particularly rich source of novel, bioactive compound-producing strains. The following protocol outlines a general procedure for the isolation of Streptomyces from marine sediment samples.
Experimental Protocol: Isolation of Streptomyces sp.
-
Sample Collection: Collect marine sediment samples from the desired location and depth. Store the samples at 4°C until processing.
-
Sample Pre-treatment: Air-dry the sediment samples to reduce the population of non-spore-forming bacteria.
-
Serial Dilution:
-
Suspend 1 gram of the dried sediment in 9 mL of sterile seawater or saline solution.
-
Vortex the suspension vigorously to dislodge the microorganisms.
-
Perform a serial dilution of the suspension from 10⁻¹ to 10⁻⁶ in sterile seawater.
-
-
Selective Plating:
-
Plate 100 µL of each dilution onto Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA) plates. These media are selective for the growth of Actinomycetes, including Streptomyces.
-
Supplement the media with antifungal agents (e.g., nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria.
-
-
Incubation: Incubate the plates at 28-30°C for 7 to 21 days.
-
Colony Selection and Purification:
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically dry, powdery, and may have aerial and substrate mycelia of various colors.
-
Select individual colonies and streak them onto fresh SCA or AIA plates to obtain pure cultures.
-
Repeat the streaking process until a pure isolate is obtained.
-
Molecular Identification: 16S rRNA Gene Sequencing and Phylogenetic Analysis
16S ribosomal RNA (rRNA) gene sequencing is a powerful and widely used method for the identification and phylogenetic classification of bacteria, including Streptomyces. The 16S rRNA gene contains both highly conserved regions, useful for designing universal primers, and hypervariable regions that provide species-specific signatures.
Experimental Protocol: 16S rRNA Gene Sequencing and Analysis
-
Genomic DNA Extraction:
-
Culture the pure isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days.
-
Harvest the mycelia by centrifugation.
-
Extract the genomic DNA using a commercial bacterial genomic DNA extraction kit or standard enzymatic lysis methods.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Perform the PCR reaction using a standard protocol with an appropriate DNA polymerase.
-
-
Purification and Sequencing of the PCR Product:
-
Purify the amplified PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using a commercial sequencing service.
-
-
Sequence Analysis and Phylogenetic Tree Construction:
-
Assemble and edit the raw sequence data to obtain the complete 16S rRNA gene sequence.
-
Compare the obtained sequence with those in public databases like the National Center for Biotechnology Information (NCBI) GenBank using the Basic Local Alignment Search Tool (BLAST) to determine the closest known relatives.
-
For phylogenetic analysis, retrieve the 16S rRNA gene sequences of closely related Streptomyces species from the database.
-
Align the sequences using a multiple sequence alignment program (e.g., ClustalW).
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationship of the isolate with other Streptomyces species.
-
Visualization of the Identification Workflow
Caption: Workflow for the isolation and identification of a this compound-producing microorganism.
Production of this compound
The production of this compound is achieved through the fermentation of the identified Streptomyces strain under optimized culture conditions.
Fermentation
Optimizing fermentation parameters is crucial for maximizing the yield of this compound. Studies on Streptomyces sp. 891 and its mutant, 891-B6, have provided detailed insights into the optimal conditions for this compound production.
Experimental Protocol: Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of the pure Streptomyces culture into a flask containing a suitable seed medium (e.g., ISP-2 medium).
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 2-5 days.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5% v/v). The production medium composition is critical and should be optimized.
-
Incubate the production culture at 28-30°C on a rotary shaker at 220 rpm for 7-12 days.
-
Maintain the initial pH of the medium at around 6.5.
-
Quantitative Data: Optimized Fermentation Parameters and Media Composition
| Parameter | Optimized Value for Streptomyces sp. 891 (Wild-Type) | Optimized Value for Streptomyces sp. 891-B6 (Mutant) | Reference(s) |
| Culture Conditions | |||
| Fermentation Time | 168 hours (7 days) | 12 days | , |
| Seed Age | 48 hours (2 days) | 5 days | , |
| Initial pH | 6.5 | 6.5 | , |
| Inoculum Amount | 5.0% (v/v) | 5.0% (v/v) | , |
| Shaking Speed | 220 rpm | 220 rpm | , |
| Temperature | Not specified, typically 28-30°C for Streptomyces | 30°C | , |
| Production Medium | |||
| Glucose | 40 g/L | 39.283 g/L | , |
| Corn Starch | 20 g/L | 20.662 g/L | , |
| Hot-pressed Soybean Flour | 25 g/L | 15.480 g/L | , |
| CaCO₃ | 3 g/L | 2.000 g/L | , |
| This compound Yield | 3648 ± 119 mg/L | 1601.9 ± 56.7 mg/L | , |
Extraction and Purification of this compound
Following fermentation, this compound needs to be extracted from the culture and purified to obtain the pure compound.
Experimental Protocol: Extraction and Purification
-
Separation of Mycelia:
-
At the end of the fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation or filtration.
-
-
Extraction:
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or ethyl acetate. This can be facilitated by ultrasonication.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification using Column Chromatography:
-
The crude extract is further purified using chromatographic techniques. A common method is silica (B1680970) gel column chromatography.
-
Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., chloroform).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, typically increasing in polarity (e.g., a chloroform-methanol gradient).
-
Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
-
Visualization of the Production and Purification Workflow
Caption: Workflow for the production and purification of this compound.
Biosynthesis of this compound
This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis involves the condensation of a starter unit and several extender units, followed by a series of modifications.
The biosynthesis of the this compound chromophore is proposed to involve the condensation and rearrangement of a decaketide intermediate. For this compound, the chain initiator is propionate, whereas for its analogue, Chrysomycin B, it is acetate. Transcriptome analysis of Streptomyces sp. 891 has identified a number of genes involved in the Chrysomycin biosynthetic gene cluster (BGC), including those responsible for the synthesis of the benzonaphthopyranone aglycone (chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ), the deoxyglycoside moiety (chryD, chryE, chryU), and modifications that differentiate this compound from its analogues (chryOII, chryOIII, chryOIV).
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This technical guide provides a comprehensive framework for the identification, production, and purification of this compound from its microbial source. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The methodologies outlined herein can be adapted and optimized for the discovery of novel this compound-producing strains and for the scalable production of this promising antibiotic. The continued exploration of natural products like this compound from unique microbial sources remains a cornerstone of the search for new therapeutics to combat infectious diseases.
References
The Biosynthesis of Chrysomycin A in Streptomyces sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A, a C-aryl glycoside antibiotic produced by several Streptomyces species, has garnered significant interest for its potent activity against multidrug-resistant bacteria, including Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic architecture, enzymatic machinery, and precursor molecules involved in its formation. This document summarizes key quantitative data, outlines experimental methodologies for pathway elucidation, and presents visual diagrams of the biosynthetic process to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.
Introduction
This compound is a member of the gilvocarcin family of antibiotics, characterized by a benzonaphthopyranone core C-glycosidically linked to a deoxysugar moiety. First isolated in 1955 from Streptomyces sp. A-419, its potent antibacterial and antitumor activities have driven research into its biosynthesis.[1][2] Understanding the biosynthetic pathway is crucial for strain improvement, combinatorial biosynthesis of novel analogs with improved therapeutic properties, and for developing heterologous production systems. This guide focuses on the elucidation of the this compound biosynthetic pathway in various Streptomyces species, including S. albaduncus and the high-producing marine-derived strain Streptomyces sp. 891.[3][4]
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a Type II Polyketide Synthase (PKS) gene cluster. The gene cluster from Streptomyces albaduncus has been cloned and sequenced, revealing 35 open reading frames (ORFs).[3] A similar key biosynthetic gene cluster has been identified in Streptomyces sp. 891. The cluster contains genes responsible for the synthesis of the polyketide backbone, the deoxysugar moiety (D-virenose), post-PKS tailoring modifications, and regulation.
Comparative transcriptome analysis between a wild-type Streptomyces sp. 891 and a higher-yielding mutant (891-B6) revealed significant upregulation of several genes within the chrysomycin BGC in the mutant strain. These genes include those responsible for the benzonaphthopyranone aglycone biosynthesis (chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ) and the deoxysugar production (chryD, chryE, chryU).
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages: the formation of the polyketide aglycone, the synthesis of the deoxysugar D-virenose, and the subsequent tailoring and attachment steps. The proposed pathway shares similarities with that of gilvocarcin.
Aglycone Formation
The benzonaphthopyranone core of this compound is derived from a decaketide intermediate. The biosynthesis is initiated with propionyl-CoA as the starter unit and nine subsequent extensions with malonyl-CoA as the extending units. This process is catalyzed by a Type II PKS system encoded by genes such as chryA, chryB, and chryC. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by enzymes like cyclase (chryG), to form the characteristic benzonaphthopyranone skeleton.
Deoxysugar Synthesis (D-virenose)
The carbohydrate moiety of this compound is the branched-chain deoxysugar, D-virenose. The synthesis of this sugar starts from a primary metabolic precursor, likely a glucose derivative, and involves a series of enzymatic modifications including isomerization, dehydroxylation, and rearrangement. Genes such as chryD, chryE, and chryU are implicated in this process.
Post-PKS Tailoring and Glycosylation
Following the formation of the aglycone and the deoxysugar, a series of post-PKS tailoring modifications occur. These include oxidations, reductions, and rearrangements. A key step is the C-glycosylation, where the D-virenose moiety is attached to the aglycone.
Interestingly, this compound and B differ by a vinyl group in this compound and an ethyl group in Chrysomycin B. Comparative transcriptomic studies have shown that the expression of genes encoding for oxygenases (chryOII, chryOIII, and chryOIV) is significantly enhanced in the high-yielding this compound mutant strain 891-B6. This suggests that these enzymes are responsible for the conversion of the ethyl group of a Chrysomycin B-like precursor to the vinyl group of this compound.
A proposed logical workflow for the elucidation of the this compound biosynthetic pathway is depicted below.
The proposed biosynthetic pathway for this compound is illustrated in the following diagram.
Quantitative Data
Several studies have reported on the production yields of this compound from different Streptomyces strains and under various fermentation conditions. This data is crucial for assessing the potential for industrial-scale production.
| Strain | Production Titer (mg/L) | Key Findings | Reference |
| Streptomyces sp. 891 (wild-type) | ~3600 | High-producing marine-derived strain. | |
| Streptomyces sp. 891-B6 (mutant, initial) | 952.3 ± 53.2 | UV-induced mutant with improved this compound titer. | |
| Streptomyces sp. 891-B6 (mutant, optimized) | 1601.9 ± 56.7 | ~60% increase in yield after optimization of fermentation conditions. |
The antimicrobial activity of this compound has also been quantified against various pathogens.
| Organism | MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis (MDR) | 0.4 | |
| Mycobacterium tuberculosis (planktonic & intracellular) | 3.125 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.05 - 2 | |
| Vancomycin-resistant Enterococcus (VRE) | 0.5 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has employed a range of molecular biology and analytical chemistry techniques. Below are summaries of the key experimental methodologies.
Cloning and Sequencing of the Biosynthetic Gene Cluster
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the producer Streptomyces strain.
-
Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a cosmid vector (e.g., pOJ446). The ligated DNA is then packaged into lambda phage particles and transduced into an E. coli host.
-
Library Screening: The cosmid library is screened using probes designed from conserved sequences of Type II PKS genes.
-
Sequencing and Analysis: Positive cosmids are sequenced, and the resulting DNA sequence is analyzed bioinformatically to identify ORFs and their putative functions based on homology to known genes.
Heterologous Expression and Gene Complementation
-
Heterologous Expression: A cosmid containing the entire BGC is introduced into a heterologous host, such as Streptomyces lividans TK24, which is known for its ability to express foreign secondary metabolite genes. Production of this compound or related intermediates in the heterologous host confirms the function of the cloned gene cluster.
-
Cross-Complementation: To confirm the function of specific tailoring enzymes, such as the oxygenases, complementation studies can be performed. For instance, the chrysomycin monooxygenase homologues (chryOII, chryOIII, chryOIV) were shown to complement gilvocarcin mutants deficient in the corresponding oxygenases.
Fermentation and Production Optimization
-
Seed Culture Preparation: A seed culture of the Streptomyces strain is prepared in a suitable liquid medium.
-
Production Fermentation: The seed culture is used to inoculate a production medium. Fermentation is carried out in shake flasks or bioreactors under controlled conditions (temperature, pH, agitation).
-
Single-Factor Optimization: To improve production yields, various fermentation parameters are optimized one at a time. These parameters include fermentation time, seed age, initial pH, inoculum volume, and medium components (carbon and nitrogen sources, inorganic salts).
-
Response Surface Methodology (RSM): For further optimization, statistical methods like RSM with a Box-Behnken design can be employed to investigate the interactions between different medium components and determine their optimal concentrations.
Comparative Transcriptome Analysis (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the wild-type and high-yielding mutant strains grown under production conditions at specific time points.
-
Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries, which are then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and the expression levels of genes are quantified. Differentially expressed genes (DEGs) between the two strains are identified, providing insights into the genetic basis for the enhanced production phenotype.
Conclusion
The biosynthesis of this compound in Streptomyces sp. is a complex process involving a Type II PKS system and a series of tailoring enzymes. The elucidation of the biosynthetic gene cluster and the proposed pathway provide a solid foundation for future research. The availability of quantitative production data and established experimental protocols will facilitate efforts in metabolic engineering and combinatorial biosynthesis to generate novel this compound analogs with potentially enhanced therapeutic efficacy. This guide serves as a comprehensive resource for researchers aiming to harness the biosynthetic potential of Streptomyces for the development of new and improved antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Genomic Analysis of Marine Strain Streptomyces sp. 891, an Excellent Producer of this compound with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Chrysomycin A: A Technical Guide to its Chemical Structure and C-aryl Glycoside Nature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A is a polyketide natural product belonging to the gilvocarcin family of C-aryl glycosides.[1][2] First isolated in 1955 from Streptomyces A-419, it has garnered significant interest due to its potent biological activities, particularly its efficacy against multi-drug-resistant (MDR) Mycobacterium tuberculosis.[1][2][3] This technical guide provides an in-depth analysis of the chemical structure of this compound, its defining C-aryl glycoside character, relevant quantitative data, and detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and C-aryl Glycoside Nature
This compound is a complex molecule characterized by a benzonaphthopyranone aglycone core linked to a rare, branched-chain deoxy sugar, D-virenose.[1][2][4] The molecular formula for this compound is C₂₈H₂₈O₉, with a molecular weight of 508.5 g/mol .[5][6]
The Aglycone Core
The aglycone portion of this compound is a polycyclic aromatic system derived from a decaketide intermediate.[7] It features a distinctive benzonaphthopyranone framework with a vinyl group substituent.[8] this compound is closely related to Chrysomycin B, which differs only by the replacement of the vinyl group with a methyl group.[8]
The C-aryl Glycosidic Bond
A defining feature of this compound is the C-aryl glycosidic bond that connects the D-virenose sugar moiety to the aglycone. Unlike more common O- or N-glycosides, C-glycosides form a direct carbon-carbon bond between the anomeric carbon of the sugar and an aromatic ring of the aglycone.[9][10] This linkage confers significant chemical and metabolic stability, as it is resistant to enzymatic hydrolysis by glycosidases.[9][11]
Notably, this compound possesses an uncommon para-substituted sugar moiety, which distinguishes it from many other C-glycosylated natural products where the sugar is typically found at the ortho-position to a phenol (B47542) group.[1][2] This unique structural feature is a key area of investigation for understanding its biological function.[1][2]
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₉ | [5][6] |
| Molecular Weight | 508.5 g/mol | [6] |
| CAS Number | 82196-88-1 | [6] |
| Appearance | Yellow solid | [12] |
Biological Activity: Anti-Tuberculosis Efficacy
This compound has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.
| Strain | MIC (μg/mL) | Reference |
| M. tuberculosis (planktonic and intracellular) | 3.125 | [3] |
| MDR-TB | 0.4 | [1][2] |
| Various MDR M. tuberculosis strains | 1.56 - 6.25 (for Chrysomycin B & C) | [13] |
Experimental Protocols
Total Synthesis of this compound
A 10-step, scalable total synthesis of this compound has been developed, enabling the production of analogues for structure-activity relationship studies.[1][2] The synthesis is highly convergent and features two sequential C-H activation reactions and a late-stage C-glycosylation.[2]
Key Steps:
-
Synthesis of the Glycosyl Donor (D-virenose derivative): The synthesis of the carbohydrate portion, methyl α-d-virenoside, was improved from previous methods.[1][2] This was followed by acetolysis to produce a tetraacetate mixture of anomers.[1][2]
-
Construction of the Aglycone Core: The synthesis starts from commercially available 1,8-naphthalenediol.[1]
-
Late-Stage C-glycosylation: This crucial step couples the virenose donor to the aglycone core.
-
Final Deprotection: Acid-promoted deacetylation using 1.5 M H₂SO₄ in methanol (B129727) yields the final this compound product.[1]
Isolation and Purification from Streptomyces sp.
The following protocol outlines the activity-guided isolation of this compound from a Streptomyces species.[3][12]
-
Fermentation and Extraction: The Streptomyces sp. is cultured, and the resulting broth is extracted with an organic solvent like ethyl acetate.
-
Initial Fractionation: The crude extract is fractionated using thin-layer chromatography (TLC).
-
Bioautography: The TLC plate is overlaid with a culture of a surrogate organism, such as M. smegmatis, to identify the active fraction (antimycobacterial fraction - AMF).[12]
-
HPLC Purification: The AMF is further purified by High-Performance Liquid Chromatography (HPLC) to separate this compound from its less active analogues, such as Chrysomycin B.[12]
-
Structural Characterization: The purified active compound is subjected to extensive NMR and mass spectrometry analysis to confirm its identity as this compound by comparing the data with published literature.[12]
Anti-Tuberculosis Activity Assay (Resazurin Microtiter Assay - REMA)
The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis can be determined using the REMA method.[12]
-
Preparation of Inoculum: A culture of M. tuberculosis is prepared and diluted to a standard concentration.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for several days.
-
Addition of Resazurin (B115843): A solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to pink resorufin (B1680543) by metabolically active cells.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a type II polyketide synthase (PKS) system.[4][14] The aglycone is assembled from propionyl-CoA (as the starter unit) and nine malonyl-CoA extender units.[7][14] This is followed by tailoring reactions and the attachment of the D-virenose sugar moiety by a glycosyltransferase.[4]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Identification
The process of obtaining pure this compound from its natural source follows a multi-step workflow.
Caption: Experimental workflow for isolating this compound.
Structural Relationship of Chrysomycins
This compound is part of a family of related natural products that share the same core structure but differ in their side chains.
Caption: Relationship between this compound, B, and C.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H28O9 | CID 21120197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Biosynthesis of chrysomycins A and B. Origin of the chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C-O Bond Homolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimycobacterial Action of Chrysomycin A: A Technical Guide
For Immediate Release
THIRUVANANTHAPURAM, Kerala & BEIJING, China – In the global fight against tuberculosis (TB), a formidable adversary responsible for millions of deaths annually, the scientific community continues its relentless pursuit of novel therapeutic agents. Chrysomycin A, a C-aryl glycoside natural product, has emerged as a promising candidate with potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing TB treatment.
Core Mechanism: Dual Inhibition of DNA Topoisomerases and DNA Intercalation
This compound exerts its bactericidal effects against Mycobacterium tuberculosis through a multi-pronged attack on the bacterium's essential DNA maintenance machinery. The primary mechanism involves the inhibition of DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoils during replication, transcription, and repair.[1][2] By targeting this enzyme, this compound disrupts the topological state of DNA, leading to cellular dysfunction and death.
Furthermore, this compound demonstrates a weak inhibitory effect on DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA.[1][2] This dual inhibition of both type I and type II topoisomerases contributes to its potent antimycobacterial activity.
Complementing its enzymatic inhibition, this compound also acts as a DNA intercalating agent.[1] It inserts itself between the base pairs of the DNA double helix, likely at specific sequences, causing structural distortions that interfere with DNA-protein interactions and vital cellular processes.[1] This physical disruption of the DNA molecule further enhances its bactericidal efficacy.
Quantitative Analysis of Antimycobacterial Activity
The potency of this compound and its derivatives has been quantified through various in vitro assays, with the Minimum Inhibitory Concentration (MIC) being a key metric.
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| This compound | H37Rv | 3.125 | [3][4] |
| This compound | MDR-TB | 0.4 | [5][6][7] |
| This compound Derivative ((+)-64) | MDR-TB | 0.08 | [6] |
Visualizing the Mechanism and Experimental Workflows
To elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound in M. tuberculosis.
Caption: Workflow for Mtb Topoisomerase I Inhibition Assay.
Caption: Workflow for MIC Determination using REMA.
Detailed Experimental Protocols
A comprehensive understanding of the mechanism of action of this compound necessitates a detailed examination of the experimental methodologies employed.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This assay is a colorimetric method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
This compound
-
Resazurin sodium salt solution
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.
-
Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).
-
Mycobacterium tuberculosis Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Materials:
-
Purified recombinant M. tuberculosis Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Agarose
-
Ethidium bromide
-
Loading dye
-
TAE buffer
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and purified M. tuberculosis Topoisomerase I.
-
Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should also be prepared.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the supercoiled and relaxed forms of the plasmid are adequately separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA in the presence of this compound.
-
Mycobacterium tuberculosis DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials:
-
Purified recombinant M. tuberculosis DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA)
-
This compound
-
Agarose
-
Ethidium bromide
-
Loading dye
-
TAE buffer
-
-
Protocol:
-
Prepare a reaction mixture containing the gyrase assay buffer and relaxed plasmid DNA.
-
Add purified M. tuberculosis DNA gyrase (reconstituted GyrA and GyrB subunits) to the reaction mixture.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Terminate the reactions and deproteinize the samples.
-
Analyze the DNA topology by agarose gel electrophoresis as described for the topoisomerase I assay.
-
Inhibition is indicated by a reduction in the amount of supercoiled DNA compared to the control.
-
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay measures the displacement of a fluorescent DNA intercalator by a test compound, indicating the test compound's own intercalating ability.
-
Materials:
-
Calf thymus DNA or other double-stranded DNA
-
A fluorescent intercalating dye (e.g., ethidium bromide, SYBR Green)
-
Buffer (e.g., Tris-HCl)
-
This compound
-
Fluorometer or microplate reader with fluorescence capabilities
-
-
Protocol:
-
Prepare a solution of DNA in the buffer.
-
Add the fluorescent intercalating dye to the DNA solution and allow it to bind, resulting in a stable fluorescence signal.
-
Add increasing concentrations of this compound to the DNA-dye complex.
-
Measure the fluorescence intensity after each addition of this compound.
-
A decrease in the fluorescence signal indicates that this compound is displacing the fluorescent dye from the DNA, suggesting it is intercalating into the DNA.
-
Conclusion
This compound represents a promising scaffold for the development of new anti-tuberculosis drugs. Its multifaceted mechanism of action, involving the dual inhibition of essential topoisomerases and direct interaction with DNA, presents a significant barrier to the development of resistance. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers working to further characterize and optimize this potent antimycobacterial agent. Continued investigation into the structure-activity relationships of this compound derivatives holds the key to unlocking its full therapeutic potential in the global effort to eradicate tuberculosis.
References
- 1. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 2. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Chrysomycin A: A Technical Guide
Chrysomycin A, a C-aryl glycoside antibiotic first isolated from Streptomyces species, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and notably, Mycobacterium tuberculosis (MTB).[1][2] This technical guide provides an in-depth overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers and drug development professionals.
Antibacterial Spectrum and Potency
This compound exhibits a targeted spectrum of activity, showing potent inhibition against Gram-positive bacteria, including drug-resistant strains, and mycobacteria.[1][3] Conversely, it has been reported to be inactive against the Gram-negative bacteria tested.[3] The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Antimicrobial Data
The MIC values of this compound against various bacterial strains are summarized below. These values highlight its efficacy against clinically significant pathogens, including multidrug-resistant (MDR) and vancomycin-resistant strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | - | 3.125 | |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 0.4 | |
| Mycobacterium smegmatis MC² 155 | - | 0.6 - 1.0 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 | |
| Escherichia coli | - | No Inhibition | |
| Pseudomonas aeruginosa | - | No Inhibition | |
| Vibrio cholerae | - | No Inhibition |
Mechanism of Action
Studies have revealed that this compound exerts its bactericidal effect through a dual mechanism primarily targeting DNA replication and maintenance. The key actions include:
-
Inhibition of Topoisomerase I: The primary mechanism of action is the inhibition of DNA topoisomerase I in M. tuberculosis. This enzyme is crucial for relaxing DNA supercoils during replication and transcription, and its inhibition leads to DNA stress and cell death.
-
DNA Interaction: this compound interacts with DNA, intercalating at specific nucleotide sequences rather than randomly. This binding further disrupts DNA-related enzymatic processes.
-
Weak DNA Gyrase Inhibition: It also exhibits modest inhibitory activity against mycobacterial DNA gyrase, another essential enzyme involved in DNA topology.
The synergistic activity of this compound with other anti-TB drugs like ethambutol (B1671381) and ciprofloxacin (B1669076) suggests that its unique mechanism can complement existing therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
Preliminary Anti-Cancer Studies of Chrysomycin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A, a C-aryl glycoside antibiotic produced by Streptomyces species, has demonstrated notable anti-cancer properties in preliminary studies. This technical guide provides a comprehensive overview of the existing research on its anti-cancer activity, with a significant focus on its well-documented effects against glioblastoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway implicated in its mechanism of action. The information presented herein aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Introduction
This compound is a member of the gilvocarcin family of C-aryl glycosides, a class of natural products known for their diverse biological activities, including anti-tumor properties.[1] While much of the research on this compound has historically focused on its antibacterial effects, recent investigations have unveiled its potential as an anti-cancer agent. Preliminary studies have highlighted its cytotoxicity against various cancer cell lines, with the most in-depth research to date centered on its efficacy against glioblastoma, one of the most aggressive forms of brain cancer. This whitepaper synthesizes the current understanding of this compound's anti-cancer profile.
In Vitro Anti-Cancer Activity of this compound
The anti-proliferative effects of this compound have been evaluated against human glioblastoma cell lines, U251 and U87-MG. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1.
Table 1: In Vitro Cytotoxicity of this compound against Glioblastoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| U251 | Glioblastoma | 0.475 | 48 hours | CCK8 |
| U87-MG | Glioblastoma | 1.77 | 48 hours | CCK8 |
In Vivo Anti-Glioblastoma Studies
The anti-tumor efficacy of this compound has been assessed in a xenograft mouse model using U87-MG glioblastoma cells. The key parameters and findings of this in vivo study are summarized in Table 2.
Table 2: In Vivo Efficacy of this compound in a U87-MG Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing | Key Findings |
| Hairless mice | U87-MG | This compound | 3 mg/kg and 10 mg/kg, intraperitoneal injection, daily for 18 days | Significant decrease in tumor volume and weight with no observed toxicity. |
Mechanism of Action: The Akt/GSK-3β/β-catenin Signaling Pathway
Research into the molecular mechanism underlying the anti-glioblastoma effects of this compound has identified the Akt/GSK-3β/β-catenin signaling pathway as a primary target.[2][3] this compound treatment has been shown to downregulate the phosphorylation of Akt and GSK-3β, leading to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of its downstream targets, such as c-Myc and cyclin D1.[2] This cascade of events ultimately inhibits cell proliferation, migration, and invasion.[2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects | MDPI [mdpi.com]
- 3. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Chrysomycin A and Its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A, a C-aryl glycoside antibiotic produced by Streptomyces species, has garnered significant attention for its potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its congeners, with a focus on its anticancer and antibacterial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this promising class of natural products.
Comparative Biological Activity of this compound and Congeners
This compound and its related compounds, including Chrysomycin B, Chrysomycin C, gilvocarcin V, and polycarcin V, exhibit a range of biological activities, primarily as anticancer and antibacterial agents.[1][3][4][5] Their efficacy varies depending on the specific congener and the target cell line or microorganism. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.
Antibacterial Activity
This compound and its congeners have demonstrated significant activity against various bacterial strains, most notably Mycobacterium tuberculosis (Mtb). The primary mechanism of their antibacterial action involves the inhibition of essential enzymes in DNA replication and repair, specifically DNA gyrase and topoisomerase I.[6][7]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis (MDR-TB) | 0.4 | [1][8][9] |
| Mycobacterium tuberculosis (H37Rv) | 0.4 | [8] | |
| Mycobacterium bovis (BCG) | 0.16 | [8] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [6] | |
| Chrysomycin B | Mycobacterium tuberculosis (H37Rv) | >100 | [6] |
| Chrysomycin C | Mycobacterium tuberculosis (H37Rv) | 6.25 | [6] |
| Polycarcin V | Mycobacterium tuberculosis (H37Rv) | 0.16 | [8] |
| (+)-64 (β-l-fucosyl analogue) | Mycobacterium tuberculosis (H37Rv) | 0.08 | [8] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer properties of this compound and its congeners, particularly against glioblastoma, are attributed to their ability to induce apoptosis and inhibit cell proliferation, migration, and invasion.[10][11] The underlying mechanism involves the modulation of the Akt/GSK-3β signaling pathway.
| Compound | Cell Line | Activity Metric | Value (ng/mL) | Reference |
| Polycarcin V | Non-small-cell lung cancer (LXF 1211 L) | IC70 | < 0.3 | |
| Non-small-cell lung cancer (LXFL 529L) | IC70 | 0.3 | ||
| Breast cancer (MCF7) | IC70 | < 0.3 - 4 | ||
| Breast cancer (MDAMB231) | IC70 | < 0.3 - 4 | ||
| Breast cancer (MDAMB 468) | IC70 | < 0.3 - 4 | ||
| Melanoma (MEXF 462NL) | IC70 | < 0.3 - 0.4 | ||
| Melanoma (MEXF 514 L) | IC70 | < 0.3 - 0.4 | ||
| Melanoma (MEXF 520L) | IC70 | < 0.3 - 0.4 |
IC70: Inhibitory Concentration causing 70% reduction in cell growth
Key Signaling Pathways
Akt/GSK-3β Signaling Pathway in Glioblastoma
This compound exerts its anti-glioblastoma effects by inhibiting the Akt/GSK-3β signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to the induction of apoptosis in glioblastoma cells.
Caption: this compound inhibits the Akt/GSK-3β signaling pathway.
Experimental Protocols
Bacterial Topoisomerase I Relaxation Assay
This protocol is used to determine the inhibitory effect of this compound and its congeners on the activity of bacterial topoisomerase I. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Bacterial Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compounds (this compound and congeners) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile deionized water
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Sterile deionized water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 200 ng)
-
1 µL of test compound at various concentrations (or solvent control)
-
-
Enzyme Addition: Add 1 unit of bacterial Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization: Visualize the DNA bands under UV light and capture an image. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.
Caption: Workflow for the bacterial topoisomerase I relaxation assay.
Western Blot Analysis of Akt/GSK-3β Signaling Pathway
This protocol details the procedure for analyzing the protein expression levels of key components of the Akt/GSK-3β pathway in cancer cells treated with this compound or its congeners.
Materials:
-
Cancer cell lines (e.g., U87-MG glioblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (this compound and congeners)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound and its congeners represent a promising class of natural products with significant potential for the development of novel antibacterial and anticancer therapeutics. This technical guide has provided a comprehensive overview of their biological activities, with a focus on quantitative data, key signaling pathways, and detailed experimental protocols. Further research into the structure-activity relationships, optimization of the lead compounds, and in-depth mechanistic studies will be crucial for translating the therapeutic potential of these molecules into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Chrysomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysomycin A, a C-glycoside polyketide produced by Streptomyces species, has garnered significant interest due to its potent antibacterial and antitumor activities.[1] This document provides a comprehensive guide for the isolation and purification of this compound from fermentation broth. Detailed protocols for the fermentation of Streptomyces sp., followed by extraction and multi-step chromatographic purification are presented. Additionally, quantitative data on fermentation parameters and yields are summarized for easy reference. A diagram of the Akt/GSK-3β signaling pathway, a known target of this compound, is also included to provide context for its biological activity.
Introduction
This compound is a promising therapeutic candidate for treating infections caused by multidrug-resistant Gram-positive bacteria.[2] Initially isolated in 1955, recent studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2] The development of robust and efficient methods for the production and purification of this compound is crucial for advancing its preclinical and clinical development. These application notes offer a detailed workflow, from fermentation to the acquisition of highly purified this compound, intended to aid researchers in obtaining this valuable compound for their studies.
Data Presentation
Table 1: Optimized Fermentation Conditions for this compound Production by Streptomyces sp. 891
| Parameter | Optimized Value | Reference |
| Fermentation Time | 168 hours | [3] |
| Seed Age | 48 hours | |
| Initial pH | 6.5 | |
| Inoculum Amount | 5.0% (v/v) | |
| Liquid Loading | 30 mL in 250 mL flask | |
| Shaking Speed | 220 rpm |
Table 2: Optimized Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | |
| Corn Starch | 20 | |
| Hot-pressed Soybean Flour | 25 | |
| CaCO₃ | 3 | |
| Yield | up to 3648 ± 119 mg/L |
Table 3: Optimized Fermentation Conditions for this compound Production by Streptomyces sp. 891-B6 (UV-induced mutant)
| Parameter | Optimized Value | Reference |
| Fermentation Time | 12 days | |
| Seed Age | 5 days | |
| Inoculum Volume Ratio | 5% | |
| Loading Volume | 200 mL in 1 L flask | |
| Initial pH | 6.5 |
Table 4: Optimized Fermentation Medium Composition for this compound Production by Streptomyces sp. 891-B6
| Component | Concentration (g/L) | Reference |
| Glucose | 39.283 | |
| Corn Starch | 20.662 | |
| Soybean Meal | 15.480 | |
| CaCO₃ | 2.000 | |
| Yield | 1601.9 ± 56.7 mg/L |
Experimental Protocols
Part 1: Fermentation of Streptomyces sp. for this compound Production
This protocol is based on the optimized conditions for Streptomyces sp. 891.
1.1. Seed Culture Preparation:
- Prepare a seed medium (e.g., ISP-2 medium).
- Inoculate the seed medium with a stock culture of Streptomyces sp.
- Incubate at 30°C for 48 hours with shaking at 220 rpm.
1.2. Production Fermentation:
- Prepare the production medium according to Table 2.
- Inoculate the production medium with 5% (v/v) of the seed culture.
- Adjust the initial pH of the culture to 6.5.
- Incubate at 30°C for 168 hours with shaking at 220 rpm.
Part 2: Isolation and Purification of this compound
2.1. Extraction:
- At the end of the fermentation, harvest the broth and centrifuge at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.
- Discard the supernatant.
- Extract the mycelia with methanol (B129727) (e.g., 4 volumes of methanol to 1 volume of mycelia) using an ultrasonic extractor for 20 minutes at room temperature.
- Filter the methanolic extract to remove cell debris.
- Concentrate the filtrate under reduced pressure to obtain a crude extract.
2.2. Reversed-Phase C18 Vacuum Chromatography (Initial Purification):
- Prepare a C18 vacuum chromatography column.
- Dissolve the crude extract in a minimal amount of methanol.
- Load the dissolved extract onto the pre-equilibrated C18 column.
- Elute the column with a stepwise gradient of methanol in water.
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
- Pool the this compound-containing fractions and concentrate under reduced pressure.
2.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
- Column: C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm for analytical scale; a preparative scale column with similar stationary phase should be used for purification).
- Mobile Phase:
- A: Water
- B: Acetonitrile
- Gradient: A gradient tailored for optimal separation should be developed. Based on analytical methods, a starting point could be a linear gradient from 30% to 50% B over 10 minutes, followed by an isocratic hold and then an increase to 100% B to elute strongly bound impurities.
- Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
- Detection: UV detection at 254 nm.
- Procedure: a. Dissolve the semi-purified extract from the vacuum chromatography step in the initial mobile phase composition. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the HPLC system. d. Collect fractions corresponding to the this compound peak. e. Analyze the purity of the collected fractions using analytical HPLC. f. Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Mandatory Visualizations
This compound Isolation and Purification Workflow
Caption: Workflow for this compound isolation and purification.
This compound and the Akt/GSK-3β Signaling Pathway
Caption: this compound's inhibitory effect on the Akt/GSK-3β pathway.
References
Methodology for the Total Synthesis of Chrysomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of Chrysomycin A, a potent C-aryl glycoside antibiotic with significant activity against multidrug-resistant tuberculosis. The methodology described herein is based on the convergent and scalable 10-step synthesis developed by Wu et al., which leverages sequential C-H functionalization and a late-stage C-glycosylation strategy.[1][2]
Introduction
This compound is a natural product belonging to the gilvocarcin family of C-aryl glycosides.[1][2] First isolated from Streptomyces species, it has garnered significant interest due to its potent biological activities, including antibacterial and antitumor properties.[3] The low yields from fermentation have necessitated the development of a robust and scalable synthetic route to enable further investigation into its mechanism of action, structure-activity relationships (SAR), and preclinical development.
The synthetic strategy outlined below is highly convergent, assembling the complex aglycon and the rare virenose sugar moiety in separate synthetic sequences before their crucial coupling in a late-stage C-glycosylation reaction. This approach not only provides access to this compound but also facilitates the synthesis of analogues for the development of new anti-TB agents.
Retrosynthetic Analysis
The synthetic plan for this compound involves the disconnection of the C-aryl glycosidic bond and the vinyl group at a late stage. The core polycyclic aglycon is constructed through a series of reactions, including key C-H functionalization steps, starting from commercially available 1,8-naphthalenediol. The virenose sugar moiety is synthesized separately and activated as a glycosyl donor for the key coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols: Total Synthesis of this compound
The total synthesis is accomplished in a 10-step longest linear sequence from 1,8-naphthalenediol.
Synthesis of the Aglycon
The synthesis of the advanced aglycon intermediate (compound 21 in the original publication) involves a sequence of reactions starting with C-H borylation.
Step 1-8: Multi-step Synthesis of the Aglycon (Illustrative)
A detailed step-by-step protocol for the synthesis of the aglycon is outlined in the supplementary information of the reference publication. The key transformations involve the construction of the lactone ring and the installation of the vinyl group through sequential C-H functionalization.
Protocol for a Representative C-H Functionalization Step (Conceptual):
-
To a solution of the naphthol precursor in a suitable anhydrous solvent (e.g., dioxane) under an inert atmosphere (e.g., argon), add the appropriate directing group if necessary.
-
Add the iridium or rhodium catalyst and the corresponding borylating or olefinating reagent.
-
Heat the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate reagent.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized intermediate.
Synthesis of the Glycosyl Donor
The carbohydrate component of this compound is the rare branched-chain sugar, virenose. The synthesis of the glycosyl donor, virenose tetraacetate, has been previously described and was adapted for this total synthesis.
Step 9: Synthesis of Virenose Tetraacetate (23a)
-
Methyl α-D-virenoside is synthesized according to modified literature procedures.
-
Methyl α-D-virenoside is treated with a mixture of acetic acid, acetic anhydride, and a catalytic amount of sulfuric acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification by column chromatography yields virenose tetraacetate (23a) as a mixture of anomers.
Late-Stage C-Glycosylation and Final Deprotection
This is the crucial step where the aglycon and the sugar moiety are coupled.
Step 10: C-Glycosylation and Deprotection to Yield this compound
Part A: SnCl₄-promoted C-Glycosylation
-
To a solution of the aglycon (21) and virenose tetraacetate (23a) in anhydrous 1,2-dichloroethane (B1671644) (DCE) is added 4 Å molecular sieves.
-
The mixture is stirred at room temperature under an argon atmosphere.
-
Tin(IV) chloride (SnCl₄) is added dropwise, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered, and the filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the protected this compound intermediate (triacetate 25a).
Part B: Global Deacetylation
-
The triacetate intermediate (25a) is dissolved in a 1.5 M solution of sulfuric acid in methanol.
-
The solution is heated to 70 °C and stirred until the deprotection is complete (monitored by TLC).
-
The reaction is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides this compound (1) as the final product.
Quantitative Data
The following table summarizes the yields for the key steps in the total synthesis of this compound.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 9 | Acetolysis of Methyl α-D-virenoside | AcOH/Ac₂O/H₂SO₄ | 89 |
| 10a | C-Glycosylation | SnCl₄, 4 Å MS, DCE, r.t. | Not explicitly stated for this step alone |
| 10b | Global Deacetylation | 1.5 M H₂SO₄ in MeOH, 70 °C | 65 |
| Overall | 10-Step Longest Linear Sequence | - | Not explicitly stated |
Workflow and Key Strategies
The overall workflow of the total synthesis is depicted below, highlighting the convergent assembly of the two key fragments.
Caption: Overall workflow for the total synthesis of this compound.
A key feature of this synthesis is the use of sequential C-H functionalization to build the aglycon core and a late-stage C-glycosylation to couple the two advanced intermediates. This strategy enhances the efficiency and convergence of the synthesis.
References
Application Notes and Protocols for Antibacterial Susceptibility Testing of Chrysomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A is a C-glycoside polyketide antibiotic that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.[1][2] Its proposed mechanism of action involves the inhibition of bacterial DNA topoisomerase I and interaction with DNA.[1][3] Accurate and standardized antibacterial susceptibility testing (AST) is crucial for evaluating the efficacy of this compound and determining its potential as a therapeutic agent. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The antibacterial activity of this compound is summarized in the table below, presenting MIC values against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Planktonic & Intracellular | 3.125 | [2] |
| Mycobacterium tuberculosis | MDR Strain | 0.4 | |
| Mycobacterium smegmatis | - | 0.6 | |
| Staphylococcus aureus | ATCC 6538 | 3.12 | |
| Staphylococcus aureus | MRSA | 2 - 3.12 | |
| Streptococcus pneumoniae | ATCC 49619 | 25 | |
| Enterococcus faecalis | VRE | 0.5 | |
| Bacillus subtilis | - | Inhibited | |
| Escherichia coli | - | No Inhibition | |
| Pseudomonas aeruginosa | - | No Inhibition | |
| Vibrio cholerae | - | No Inhibition |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its poor aqueous solubility, dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mg/mL). Further dilutions should be made in the appropriate broth. The final concentration of DMSO in the assay should not exceed 1-2%, as higher concentrations can inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a working solution of this compound (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no broth, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile spreader or inoculation loop
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate showing no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving. This is practically determined by identifying the lowest concentration plate with no bacterial colonies or only a few colonies.
-
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Test) for Zone of Inhibition
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (prepared as in Protocol 1)
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a known amount of this compound solution (e.g., 10-30 µg) to sterile filter paper disks and allow them to dry completely in a sterile environment. The optimal concentration may need to be determined empirically based on the MIC values.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Caption: Workflow for Disk Diffusion Assay.
References
- 1. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
- 3. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Chrysomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A is a polyketide antibiotic that has demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis.[1][2][3][4][5] Its mechanism of action involves the inhibition of mycobacterial topoisomerase I, an essential enzyme for DNA replication, making it a compound of significant interest in the development of new anti-infective agents. The minimum inhibitory concentration (MIC) is a critical parameter determined in the early stages of antimicrobial drug discovery. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides detailed application notes and standardized protocols for determining the MIC of this compound against various bacterial strains.
Data Presentation: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. This data is compiled from multiple research findings to provide a comparative overview of its antimicrobial spectrum.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 3.125 | |
| Mycobacterium tuberculosis | MDR-TB | 0.4 | |
| Mycobacterium smegmatis | mc²155 | >50 | |
| Bacillus subtilis | MTCC 441 | 0.78 | |
| Gram-negative bacteria | Various | No activity |
Mechanism of Action Signaling Pathway
This compound exerts its bactericidal effects by targeting DNA metabolism. The primary mechanism involves the inhibition of topoisomerase I in Mycobacterium tuberculosis. Additionally, it has been shown to interact with DNA at specific sequences and weakly inhibit DNA gyrase.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
Two standard methods for determining the MIC are the Broth Microdilution and Agar (B569324) Dilution methods. The choice of method may depend on the specific research needs and the number of isolates being tested.
Protocol 1: Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents and involves a serial dilution of the compound in a liquid growth medium inoculated with a standardized number of microorganisms.
Materials:
-
This compound
-
Test microorganism(s) (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate sterile broth medium (e.g., Middlebrook 7H9 broth with ADC supplement for M. tuberculosis)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., DMSO for this compound)
-
Spectrophotometer
-
Incubator
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC assay.
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute in the appropriate broth medium to achieve a starting concentration that is twice the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the starting this compound solution to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a growth control (inoculum without this compound), and column 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubate the plate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, or 16-20 hours for faster-growing bacteria).
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.
Materials:
-
This compound
-
Test microorganism(s)
-
Appropriate agar medium (e.g., Middlebrook 7H10 agar for M. tuberculosis)
-
Sterile petri dishes
-
Sterile diluent
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Experimental Workflow:
Caption: Workflow for the Agar Dilution MIC assay.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
Preparation of Agar Plates:
-
Prepare the appropriate agar medium and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to the molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 37°C for the appropriate duration.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
References
- 1. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Chrysomycin A Efficacy Using Colony Forming Unit (CFU) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A is a potent antibiotic with demonstrated bactericidal activity, particularly against Mycobacterium tuberculosis (MTB), including drug-resistant strains.[1] Its mechanism of action involves the inhibition of DNA topoisomerase I and interaction with DNA, leading to bacterial cell death.[2][3] This document provides detailed application notes and standardized protocols for determining the efficacy of this compound using Colony Forming Unit (CFU) assays. The CFU assay is a fundamental method in microbiology for quantifying the number of viable bacteria in a sample after treatment with an antimicrobial agent.[4] By comparing the number of CFUs in treated versus untreated samples, researchers can determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, providing critical data for drug development and antimicrobial research.
Data Presentation: Efficacy of this compound
The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound against various bacterial strains. This data provides a baseline for designing CFU assays and understanding the compound's spectrum of activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 3.125 | [1][5] |
| Multidrug-Resistant (MDR) M. tuberculosis | 0.4 | [6][7] |
| Mycobacterium tuberculosis indicators | 1.56 - 6.25 | [8] |
| Staphylococcus aureus (ATCC 6538) | 3.12 - 25 | [8] |
| Methicillin-resistant S. aureus (MRSA) | 3.12 - 25 | [8] |
| Streptococcus pneumoniae (ATCC 49619) | 3.12 - 25 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution and CFU Counting
This protocol details the determination of the MIC of this compound against a target bacterial strain, such as Mycobacterium tuberculosis, using the broth microdilution method followed by CFU enumeration to confirm bactericidal or bacteriostatic activity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Target bacterial strain (e.g., M. tuberculosis H37Rv)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC for MTB)
-
Appropriate solid agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC for MTB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator with appropriate temperature and atmospheric conditions (e.g., 37°C for MTB)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Sterile petri dishes
Procedure:
-
Inoculum Preparation:
-
Culture the target bacteria in the appropriate liquid medium to mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL using sterile saline or broth. This can be standardized by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) and correlating it with a previously established standard curve of OD versus CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid culture medium in a 96-well plate. The concentration range should bracket the expected MIC. For example, if the expected MIC is around 3 µg/mL, a range from 16 µg/mL down to 0.125 µg/mL would be appropriate.
-
Include a positive control well containing only the culture medium and the bacterial inoculum (no this compound).
-
Include a negative control well containing only the culture medium (no bacteria) to check for contamination.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be consistent (e.g., 200 µL).
-
Seal the plate (e.g., with a breathable membrane for aerobic bacteria) and incubate under appropriate conditions for the required duration (e.g., 7-14 days for M. tuberculosis).
-
-
MIC Determination (Visual):
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
-
CFU Enumeration (Confirmation of Bactericidal/Bacteriostatic Effect):
-
From the wells corresponding to the MIC, and at least two concentrations above the MIC, as well as the positive control well, take a small aliquot (e.g., 100 µL).
-
Perform serial 10-fold dilutions of these aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto the solid agar medium.
-
Incubate the plates under suitable conditions until colonies are visible (e.g., 3-4 weeks for M. tuberculosis).
-
Count the number of colonies on the plates that have a countable number of colonies (typically 30-300).
-
Calculate the CFU/mL for each tested concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
-
Data Analysis and Interpretation:
-
Compare the CFU/mL from the this compound-treated wells to the CFU/mL of the untreated positive control.
-
A significant reduction (e.g., ≥99.9% or a 3-log10 reduction) in CFU/mL compared to the initial inoculum indicates bactericidal activity.
-
Inhibition of growth without a significant reduction in the initial inoculum number suggests bacteriostatic activity.
-
Mandatory Visualizations
This compound Antibacterial Mechanism
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for CFU Assay
Caption: Workflow for determining this compound efficacy via CFU assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chrysomycin A in Glioblastoma Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Chrysomycin A in glioblastoma cell line research.
Introduction
Glioblastoma (GBM) is a highly aggressive primary brain tumor with a poor prognosis.[1] The development of novel therapeutic agents is crucial for improving patient outcomes. This compound (Chr-A), a glycoside antibiotic derived from Streptomyces, has demonstrated anti-tumor properties.[2][3] Research indicates that this compound inhibits the proliferation, migration, and invasion of glioblastoma cells, and induces apoptosis by modulating key signaling pathways.[1][2] These notes summarize the key findings and provide detailed protocols for investigating the effects of this compound on glioblastoma cell lines.
Mechanism of Action
This compound exerts its anti-glioblastoma effects primarily through the inhibition of the Akt/GSK-3β signaling pathway. This leads to the downregulation of downstream proteins such as β-catenin and c-Myc, which are involved in cell proliferation and migration. Furthermore, this compound induces apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating the caspase cascade. Recent studies also suggest that this compound can reshape glioblastoma metabolism and increase oxidative stress, contributing to its anti-tumor activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the U251 and U87-MG human glioblastoma cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) | Citation |
| U251 | 48 | 0.475 | |
| U87-MG | 48 | 1.77 |
Table 2: Effects of this compound on Protein Expression and Cellular Processes
| Target | Effect in U251 & U87-MG Cells | Description | Citations |
| Cell Proliferation | Inhibition | This compound significantly inhibits cell growth and DNA synthesis. | |
| Cell Migration & Invasion | Inhibition | Weakens the ability of cells to migrate and invade. | |
| Apoptosis | Induction | Increases the ratio of apoptotic cells and activates caspases. | |
| Akt, p-Akt | Downregulation | Decreases the expression of total and phosphorylated Akt. | |
| GSK-3β, p-GSK-3β | Downregulation | Decreases the expression of total and phosphorylated GSK-3β. | |
| β-catenin, c-Myc | Downregulation | Reduces the expression of downstream signaling proteins. | |
| Slug, MMP2, MMP9 | Downregulation | Decreases the expression of proteins involved in migration and invasion. | |
| Bax/Bcl-2 Ratio | Upregulation | Shifts the balance towards pro-apoptotic proteins. | |
| Caspase-3, -7, -9 | Activation | Increases the activity of key executioner and initiator caspases. | |
| GLS, GDH1, HK2, G6PD | Downregulation | Regulates key enzymes involved in glucose and glutamate (B1630785) metabolism. | |
| Nrf-2 | Downregulation | Reduces the expression of a key regulator of oxidative stress response. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in glioblastoma and a typical experimental workflow.
References
Application of NMR Spectroscopy for the Structural Elucidation of Chrysomycin A
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Chrysomycin A is a C-glycoside polyketide natural product first isolated from Streptomyces species.[1][2] It belongs to the gilvocarcin family of C-aryl glycosides and has garnered significant interest due to its potent biological activities, particularly its efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains.[2][3] The complex architecture of this compound, featuring a polycyclic aromatic aglycone linked to a rare deoxysugar moiety, necessitates advanced analytical techniques for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such intricate natural products. This application note details the comprehensive use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete assignment of the chemical structure of this compound.
Structural Elucidation of this compound using NMR Spectroscopy
The structural elucidation of this compound is a systematic process that relies on a suite of NMR experiments. Each experiment provides specific information about the molecule's carbon skeleton, proton environments, and their connectivity.
1D NMR Spectroscopy (¹H and ¹³C NMR)
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides initial insights into the number and types of protons present in the molecule. The chemical shifts (δ) of the proton signals indicate their electronic environment (e.g., aromatic, aliphatic, vinylic, hydroxyl), while the coupling constants (J) reveal information about the dihedral angles between adjacent protons, aiding in the determination of relative stereochemistry.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of distinct carbon atoms in this compound. The chemical shifts of the carbon signals differentiate between various functional groups, such as carbonyls, aromatic carbons, and aliphatic carbons. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C) can be determined.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[4] This experiment is instrumental in tracing out proton spin systems within the molecule, such as the sugar moiety and the side chains on the aromatic core.
-
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, enabling the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is arguably the most critical experiment for elucidating the overall carbon skeleton of this compound. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations are essential for connecting the various spin systems identified by COSY and for linking quaternary carbons to the rest of the molecule.
Data Interpretation and Structure Assembly
The process of assembling the structure of this compound begins with the analysis of the ¹H and ¹³C NMR data to identify key functional groups and molecular fragments. The COSY spectrum is then used to connect neighboring protons, defining smaller structural units. The HSQC spectrum assigns the carbons within these units. Finally, the HMBC correlations are used to piece together these fragments, establishing the connectivity between different parts of the molecule, including the linkage of the sugar moiety to the aglycone and the positions of substituents on the aromatic rings.
Biological Activity
This compound has demonstrated potent antibacterial activity, particularly against Mycobacterium tuberculosis. Recent studies suggest that its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair in bacteria. This mode of action makes this compound a promising lead compound for the development of new anti-tuberculosis drugs.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound recorded in DMSO-d₆.
Table 1: ¹H NMR Data of this compound (in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 7.96 | d | 8.5 |
| 4 | 7.62 | t | 7.8 |
| 5 | 7.79 | d | 7.5 |
| 11 | 8.91 | s | |
| 18 | 6.84 | dd | 17.5, 11.0 |
| 19a | 5.48 | d | 11.0 |
| 19b | 5.96 | d | 17.5 |
| 1'-OH | 9.81 | s | |
| 1' | 5.15 | d | 9.5 |
| 2' | 1.83 | m | |
| 3' | 1.35 | m | |
| 4' | 3.21 | m | |
| 5' | 3.55 | q | 6.5 |
| 6' | 1.10 | d | 6.5 |
| 7' | 1.24 | s | |
| 10-OCH₃ | 4.15 | s | |
| 12-OCH₃ | 4.11 | s |
Table 2: ¹³C NMR Data of this compound (in DMSO-d₆)
| Position | δ (ppm) | Type |
| 1 | 158.4 | C |
| 2 | 117.2 | C |
| 3 | 128.5 | CH |
| 4 | 124.5 | CH |
| 5 | 119.8 | CH |
| 6 | 135.2 | C |
| 6a | 119.5 | C |
| 7 | 125.8 | C |
| 8 | 135.1 | C |
| 9 | 102.5 | C |
| 10 | 160.4 | C |
| 11 | 105.1 | CH |
| 12 | 162.7 | C |
| 12a | 111.9 | C |
| 12b | 134.8 | C |
| 18 | 135.2 | CH |
| 19 | 116.2 | CH₂ |
| 1' | 79.3 | CH |
| 2' | 35.1 | CH |
| 3' | 28.9 | CH₂ |
| 4' | 75.6 | CH |
| 5' | 68.5 | CH |
| 6' | 17.1 | CH₃ |
| 7' | 23.9 | CH₃ |
| 10-OCH₃ | 56.7 | CH₃ |
| 12-OCH₃ | 56.3 | CH₃ |
Table 3: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations |
| H-3 | H-4 | C-2, C-4, C-5, C-12b |
| H-4 | H-3, H-5 | C-3, C-5, C-6, C-12b |
| H-5 | H-4 | C-3, C-4, C-6, C-6a |
| H-11 | C-9, C-10, C-12, C-12a | |
| H-18 | H-19a, H-19b | C-7, C-8, C-9 |
| H-19a | H-18, H-19b | C-8 |
| H-19b | H-18, H-19a | C-8 |
| H-1' | H-2' | C-1, C-2, C-12a, C-2', C-5' |
| H-5' | H-6' | C-4', C-6', C-7' |
| 10-OCH₃ | C-10 | |
| 12-OCH₃ | C-12 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra can be acquired on a standard 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Spectral Width: 12-16 ppm in both dimensions
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 8-16
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Spectral Width: 12-16 ppm (F2), 180-200 ppm (F1)
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16-64
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Spectral Width: 12-16 ppm (F2), 220-240 ppm (F1)
-
Long-range coupling delay (d6): optimized for 8 Hz
-
Data Processing
NMR data is typically processed using software such as TopSpin, Mnova, or ACD/Labs.
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phasing and Baseline Correction: Manually phase correct the spectra and apply an appropriate baseline correction algorithm.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm and δC 39.52 ppm).
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.
-
2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations.
Visualizations
Caption: Workflow for NMR-based Structural Elucidation of this compound.
Caption: Key 2D NMR Correlations for this compound Structure Assembly.
Caption: Proposed Mechanism of Action of this compound.
References
Mass Spectrometry Analysis of Chrysomycin A and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysomycin A is a C-aryl glycoside polyketide antibiotic first isolated from Streptomyces species.[1][2] It has garnered significant interest due to its potent antimicrobial activity, particularly against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[3][4] The development of synthetic routes to this compound has enabled the creation of numerous derivatives with potentially enhanced therapeutic properties.[3] Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is an indispensable tool for the identification, characterization, and quantification of this compound and its analogs in various matrices, including fermentation broths, purified samples, and biological fluids.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its derivatives, aimed at researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.
Quantitative Data of this compound and Its Derivatives
High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination and elemental composition confirmation of this compound and its derivatives. Electrospray ionization (ESI) in positive ion mode is commonly used, generating protonated molecules [M+H]+.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Reference |
| This compound | C28H28O9 | 508.1733 | Not explicitly found | [1][2] |
| Chrysomycin B | C28H30O9 | 510.1890 | Not explicitly found | [1] |
| Chrysomycin F | C56H56O18 | 1016.3470 | 1017.3531 | [5] |
| Chrysomycin G | C27H28O10 | 512.1682 | 513.1758 | [5] |
| Chrysomycin H | C28H30O10 | 526.1839 | Not explicitly found | [5] |
| Chrysomycin I | C29H32O10 | 540.1995 | Not explicitly found | [5] |
| Chrysomycin J | C29H30O10 | 538.1839 | Not explicitly found | [5] |
Note: The observed m/z values are for the protonated molecules [M+H]+. The molecular formulas and calculated masses for this compound and B are based on their known structures.
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol is designed for the extraction of this compound and its derivatives from liquid cultures of Streptomyces.
Materials:
-
Streptomyces liquid culture
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant twice with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For intracellular metabolites, the mycelial pellet can be extracted with methanol. Sonicate the mycelium in methanol for 30 minutes, then centrifuge to pellet the cell debris. Collect the methanol supernatant.
-
The crude extract can be further purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) if necessary.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of mobile phases) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general method for the analysis of this compound and its derivatives using a reversed-phase HPLC system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
HPLC or UHPLC system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-10% B (linear gradient)
-
18.1-22 min: 10% B (hold for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range (MS1): m/z 100-1500
-
MS/MS Analysis: For fragmentation studies, use collision-induced dissociation (CID). Select the precursor ion of interest (e.g., the [M+H]+ of this compound) and apply a range of collision energies (e.g., 10-40 eV) to obtain informative fragment ions.
Mass Spectrometry Fragmentation Analysis
This compound is a C-aryl glycoside. The fragmentation of C-glycosides in mass spectrometry is distinct from that of O-glycosides. While O-glycosidic bonds are readily cleaved, the C-C bond in C-glycosides is more stable.[6] The fragmentation of this compound and its derivatives is expected to involve the following pathways:
-
Cleavage within the Sugar Moiety: The primary fragmentation is often observed within the sugar ring. This can include water loss followed by retro-Diels-Alder (RDA) reactions and alpha-cleavage.[6][7]
-
Glycosidic Bond Cleavage: While less common than in O-glycosides, cleavage of the C-C glycosidic bond can occur, resulting in the loss of the entire sugar moiety (a neutral loss of the sugar mass).[6]
-
Fragmentation of the Aglycone: The polycyclic aromatic aglycone can also undergo fragmentation, although this typically requires higher collision energies.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in MS/MS.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoid Sample Preparation and Extraction for LC-MS Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Intricacies of Chrysomycin A: A Guide to Elucidating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of techniques and detailed protocols for investigating the mechanism of action of Chrysomycin A, a potent natural product with significant anti-cancer and anti-tuberculosis properties. These application notes are designed to equip researchers with the necessary tools to explore its cellular and molecular effects.
Introduction to this compound
This compound is a C-aryl glycoside antibiotic that has demonstrated cytotoxic effects against a range of cancer cell lines and potent activity against Mycobacterium tuberculosis.[1][2] Its multifaceted mechanism of action involves direct interaction with DNA, modulation of key cellular signaling pathways, and induction of programmed cell death. Understanding these mechanisms is crucial for the development of this compound and its analogs as therapeutic agents.
Core Mechanisms of Action
The primary mechanisms through which this compound exerts its biological effects include:
-
DNA Intercalation and Topoisomerase Inhibition: this compound has been shown to intercalate into DNA at specific sequences.[3][4] This interaction can interfere with DNA replication and transcription. Furthermore, it is a known inhibitor of Mycobacterium tuberculosis topoisomerase I and is suggested to inhibit human topoisomerase II, enzymes critical for relieving torsional stress in DNA.[3][4]
-
Induction of Apoptosis: A key feature of this compound's anti-cancer activity is its ability to induce apoptosis. This programmed cell death is mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[5][6]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
-
Modulation of Signaling Pathways: The Akt/GSK-3β/β-catenin signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a key target of this compound in glioblastoma cells.[7] this compound treatment leads to the downregulation of key proteins in this pathway.
-
Generation of Reactive Oxygen Species (ROS): this compound can stimulate the accumulation of ROS, leading to oxidative stress and DNA damage, which can further contribute to apoptosis.
Data Presentation: Quantitative Analysis of this compound's Effects
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| U251 | Glioblastoma | 0.475 | 48 | CCK-8 |
| U87-MG | Glioblastoma | 1.77 | 48 | CCK-8 |
| HL-60 | Human Leukemia | ~1.0 | Not Specified | Not Specified |
Data sourced from multiple studies.[8]
Table 2: Effect of this compound on Apoptosis in Glioblastoma Cells
| Cell Line | This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| L-02 | 0 | 4.0 | Not Specified |
| 10 | 10.5 | Not Specified | |
| 20 | 16.4 | Not Specified | |
| 40 | 20.1 | Not Specified |
Quantitative data on apoptosis induction by this compound.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
a) CCK-8 Assay (Cell Counting Kit-8)
-
Principle: The CCK-8 assay is a colorimetric assay used to determine the number of viable cells. Dehydrogenases in viable cells reduce WST-8 (a water-soluble tetrazolium salt) to a yellow-colored formazan (B1609692) dye, and the amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and dilute it to the desired concentrations in the culture medium.[8]
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).[8]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) EdU-DNA Synthesis Assay
-
Principle: The EdU (5-ethynyl-2´-deoxyuridine) assay measures DNA synthesis and is a direct measure of cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[8]
-
Add 50 µM EdU to each well and incubate for 3 hours at 37°C.[8]
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[8]
-
Permeabilize the cells with 0.5% Triton X-100.[8]
-
Perform the click reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent dye.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour.
-
b) Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase activity can be measured using a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells according to the manufacturer's protocol for the specific caspase assay kit (e.g., Caspase-3/7 activity assay).
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7) to each well.[12]
-
Incubate at 37°C for 1-2 hours.[13]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[12]
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
-
Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
a) Transwell Migration Assay
-
Principle: This assay, also known as the Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Protocol:
-
Seed cells (e.g., 1 x 10⁵ cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a sufficient time to allow cell migration (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
b) Transwell Invasion Assay
-
Principle: This assay is similar to the migration assay but with the addition of a layer of extracellular matrix (e.g., Matrigel) on top of the porous membrane. This requires the cells to degrade the matrix to invade and migrate.
-
Protocol:
-
Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the Transwell migration assay.
-
Western Blotting
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for recommended antibodies and dilutions).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier & Catalog No. | Recommended Dilution |
| Akt | Cell Signaling Technology #9272 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology #9271 | 1:1000 |
| GSK-3β | Cell Signaling Technology #9315 | 1:1000 |
| p-GSK-3β (Ser9) | Cell Signaling Technology #9323 | 1:1000 |
| β-catenin | Cell Signaling Technology | Not Specified |
| c-Myc | Cell Signaling Technology | Not Specified |
| Slug | Cell Signaling Technology #9585 | 1:1000 |
| MMP2 | Cell Signaling Technology #87809 | 1:1000 |
| MMP9 | Cell Signaling Technology #3852 | Not Specified |
| Bax | Not Specified | Not Specified |
| Bcl-2 | Not Specified | Not Specified |
| Cleaved Caspase-3 | Cell Signaling Technology #9664 | 1:1000 |
| Cleaved Caspase-7 | Cell Signaling Technology #8438 | 1:1000 |
| Cleaved Caspase-9 | Cell Signaling Technology #20750 | 1:1000 |
| GAPDH | Cell Signaling Technology #5174 | 1:1000 |
Antibody information sourced from various studies.[7][14][15][16][17]
Reactive Oxygen Species (ROS) Measurement
Objective: To detect the generation of intracellular ROS induced by this compound.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Ex/Em ≈ 485/535 nm).
-
Topoisomerase I Inhibition Assay
Objective: To determine if this compound inhibits the activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
-
Protocol:
-
Set up a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.
-
Add various concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., camptothecin) and a no-enzyme control.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of topoisomerase I activity will result in the persistence of the supercoiled DNA form.
-
DNA Intercalation Assay
Objective: To confirm the DNA intercalating ability of this compound.
-
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.
-
Protocol:
-
Prepare a solution of calf thymus DNA and EtBr in a suitable buffer.
-
Measure the baseline fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
After each addition, incubate for a short period and measure the fluorescence intensity.
-
A decrease in fluorescence indicates that this compound is displacing EtBr and intercalating into the DNA.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying this compound's mechanism of action.
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. abcam.com [abcam.com]
- 14. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 15. GSK-3beta Antibody | Cell Signaling Technology [cellsignal.com]
- 16. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. MMP9 Recombinant Monoclonal Antibody (JA80-73) (MA5-32705) [thermofisher.com]
Application Notes and Protocols for the Experimental Use of Chrysomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Chrysomycin A in both in-vitro and in-vivo models, with a focus on its applications in oncology and infectious diseases. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the therapeutic potential of this natural product.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₉ | |
| Molecular Weight | 508.52 g/mol | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO and DMF. Moderately soluble in ethanol (B145695) and methanol (B129727). Poor aqueous solubility (1.68 ± 0.66 µg/mL). | [2] |
| Storage | Store at 2-8°C for short-term and -20°C for long-term storage, protected from light. | |
| Stability | Stable for several weeks at ambient temperature during shipping. |
Note on Solubility: The poor aqueous solubility of this compound necessitates the use of organic solvents like DMSO for preparing stock solutions for in-vitro studies. For in-vivo applications, formulation strategies such as the preparation of a self-micelle solid dispersion with disodium (B8443419) glycyrrhizin (B1671929) have been shown to improve solubility and oral bioavailability.
I. Anti-Cancer Applications: Glioblastoma
This compound has demonstrated significant anti-cancer activity against glioblastoma cell lines and in preclinical xenograft models. Its primary mechanism of action involves the inhibition of the PI3K/Akt/GSK-3β signaling pathway, leading to decreased cell proliferation, migration, invasion, and induction of apoptosis.
Quantitative Data Summary
| Cell Line | Assay | Metric | Value | Reference |
| U251 | CCK-8 | IC₅₀ (48h) | 0.475 µM | |
| U87-MG | CCK-8 | IC₅₀ (48h) | 1.77 µM | |
| U87-MG Xenograft | In-vivo | Tumor Volume Reduction (3 mg/kg/day, 18 days) | Significant | |
| U87-MG Xenograft | In-vivo | Tumor Weight Reduction (3 mg/kg/day, 18 days) | Significant | |
| U87-MG Xenograft | In-vivo | Tumor Volume Reduction (10 mg/kg/day, 18 days) | Significant | |
| U87-MG Xenograft | In-vivo | Tumor Weight Reduction (10 mg/kg/day, 18 days) | Significant |
Signaling Pathway
This compound exerts its anti-glioblastoma effects by modulating the Akt/GSK-3β signaling pathway. This leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as β-catenin, c-Myc, slug, MMP-2, and MMP-9.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines (e.g., U251, U87-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
2. Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of glioblastoma cells.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet solution for staining
-
-
Procedure:
-
For Invasion Assay: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C to solidify.
-
Starve glioblastoma cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the migrated/invaded cells in several random fields under a microscope.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model to evaluate the in-vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
U87-MG glioblastoma cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline with a low percentage of DMSO and Tween-80)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Harvest U87-MG cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3 mg/kg and 10 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 18 days).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups. Further analysis can include immunohistochemistry (e.g., for Ki-67 to assess proliferation) and Western blotting of tumor lysates.
-
II. Anti-Bacterial Applications: Tuberculosis
This compound exhibits bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. Its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for mycobacterial survival.
Quantitative Data Summary
| Organism | Strain | Metric | Value | Reference |
| M. tuberculosis | H37Rv | MIC | 3.125 µg/mL | |
| M. tuberculosis | MDR Strains | MIC | 0.4 µg/mL |
Mechanism of Action
In Mycobacterium tuberculosis, this compound inhibits the activity of DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. Inhibition of topoisomerase I leads to DNA damage and ultimately bacterial cell death.
Experimental Protocols
1. Mycobacterium tuberculosis Topoisomerase I Inhibition Assay
This assay measures the ability of this compound to inhibit the DNA relaxation activity of M. tuberculosis topoisomerase I.
-
Materials:
-
Purified recombinant M. tuberculosis Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pUC18)
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Pre-incubate the Topoisomerase I enzyme with varying concentrations of this compound in the reaction buffer at 37°C for 15 minutes.
-
Add the supercoiled plasmid DNA to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Resolve the DNA topoisomers (supercoiled vs. relaxed) on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.
-
Mouse Model of Mycobacterium tuberculosis Infection
This protocol provides a general framework for evaluating the in-vivo efficacy of this compound against M. tuberculosis. The specific mouse strain, bacterial strain, and infection route can be adapted based on the experimental goals.
-
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber or syringes for intravenous/intratracheal infection
-
This compound formulation for in-vivo use
-
Appropriate biosafety level 3 (BSL-3) facilities and procedures
-
-
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection. Alternatively, intravenous or intratracheal routes can be used.
-
Establishment of Infection: Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Treatment: Begin treatment with this compound or vehicle control. The dose and route of administration will need to be optimized. Oral gavage or intraperitoneal injection are common routes.
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.
-
Endpoint: At various time points post-treatment, euthanize cohorts of mice.
-
Bacterial Load Determination: Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions on appropriate agar (B569324) (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).
-
Analysis: Compare the CFU counts in the organs of treated mice to those of the control group to determine the efficacy of this compound.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national safety guidelines for handling chemical and biological agents.
References
Troubleshooting & Optimization
strategies to increase Chrysomycin A yield in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during Chrysomycin A fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield?
A1: The yield of this compound is primarily influenced by a combination of nutritional and physical factors. Key parameters include the composition of the fermentation medium (carbon and nitrogen sources), and the control of physical conditions such as pH, temperature, aeration, and agitation. The genetic stability and metabolic state of the Streptomyces strain are also crucial.
Q2: My Streptomyces culture shows good biomass growth, but this compound production is low. Why is this happening?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, often termed "growth-product decoupling," can occur for several reasons:
-
Nutrient Repression: The biosynthesis of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich, the switch to secondary metabolism may be inhibited.
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. The necessary signaling molecules may be absent, or repressive factors could be dominant.
-
Incorrect Harvest Time: this compound production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can lead to low yields.
Q3: Can I increase this compound yield by feeding precursors?
A3: Yes, precursor feeding can be a viable strategy. This compound is a type II polyketide. The biosynthesis of its polyketide backbone utilizes acyl-CoA precursors. While specific studies on precursor feeding for this compound are not extensively documented, strategies successful for other polyketides in Streptomyces can be applied. This includes the supplementation of starter units (e.g., acetate (B1210297) or propionate) and extender units (e.g., malonyl-CoA or methylmalonyl-CoA) or their precursors to the fermentation medium. It's crucial to optimize the timing and concentration of precursor addition to avoid toxicity and maximize incorporation.
Q4: What are the expected outcomes of genetic engineering on this compound production?
A4: Genetic engineering of the producing Streptomyces strain can significantly enhance this compound yield. Key strategies include:
-
Overexpression of Pathway-Specific Activators: Increasing the expression of positive regulatory genes within the this compound biosynthetic gene cluster can boost transcription of the entire pathway.
-
Deletion of Negative Regulators: Removing repressive genes can de-repress the biosynthetic pathway, leading to increased production.
-
Engineering Precursor Supply: Modifying primary metabolic pathways to channel more precursors towards this compound biosynthesis can be highly effective.
-
CRISPR-Cas9 Mediated Genome Editing: This powerful tool allows for precise modifications, including promoter engineering to enhance the expression of biosynthetic genes.
Troubleshooting Guides
Problem 1: Low or No this compound Production with Poor Biomass Growth
| Possible Cause | Recommended Solution |
| Suboptimal Inoculum | Ensure the seed culture is in the mid-to-late exponential growth phase. Standardize the inoculum volume, typically around 5% (v/v)[1][2]. |
| Incorrect Medium Composition | Review and optimize the carbon and nitrogen sources. Refer to the optimized media compositions in Table 1. |
| Inappropriate pH | The optimal initial pH for this compound production is around 6.5[1][3][4]. Monitor and control the pH throughout the fermentation process. |
| Suboptimal Temperature | The optimal temperature for Streptomyces growth and secondary metabolite production is generally between 28-30°C. |
| Contamination | Visually inspect the culture for any signs of contamination. Plate a sample on a general-purpose medium to check for foreign microbes. |
Problem 2: High Biomass but Low this compound Titer
| Possible Cause | Recommended Solution |
| Nutrient Repression | Test different concentrations of the primary carbon source. High glucose concentrations can sometimes repress secondary metabolism. Consider using a slower-metabolizing carbon source like starch in combination with glucose. |
| Oxygen Limitation | Increase agitation and/or aeration rates to ensure sufficient dissolved oxygen, especially during the transition to the stationary phase. In shake flasks, increasing the flask volume to medium volume ratio can improve aeration. |
| Incorrect Fermentation Duration | Perform a time-course experiment to determine the optimal harvest time. This compound production is often highest in the late stationary phase, which can be up to 12 days. |
| Shear Stress | Excessive agitation can damage mycelia and reduce productivity. Optimize the agitation speed to balance oxygen transfer and shear stress. |
Problem 3: Inconsistent Yields Between Batches
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | Standardize the seed culture preparation, including age, spore concentration, and growth medium. |
| Strain Instability | Perform strain re-selection from single colonies to ensure a homogenous and high-producing population. Consider preparing a master cell bank to maintain strain integrity. |
| Variability in Media Components | Use high-quality, consistent sources for all media components. Small variations in complex components like soybean meal can impact yield. |
Data Presentation: Optimized Fermentation Parameters
Table 1: Optimized Media Composition for this compound Production
| Component | Concentration (g/L) - Strain 891 | Concentration (g/L) - Strain 891-B6 (UV-mutant) |
| Glucose | 40 | 39.283 |
| Corn Starch | 20 | 20.662 |
| Hot-pressed Soybean Flour/Meal | 25 | 15.480 |
| CaCO₃ | 3 | 2.000 |
Table 2: Optimized Physical Parameters for this compound Fermentation
| Parameter | Optimal Value - Strain 891 | Optimal Value - Strain 891-B6 (UV-mutant) |
| Fermentation Time | 168 hours (7 days) | 12 days |
| Seed Age | 48 hours (2 days) | 5 days |
| Initial pH | 6.5 | 6.5 |
| Inoculum Amount | 5.0% (v/v) | 5.0% (v/v) |
| Liquid Loading | 30 mL in 250 mL flask | 200 mL in 1 L flask |
| Shaking Speed | 220 rpm | Not specified, but adequate aeration is key |
Experimental Protocols
UV Mutagenesis of Streptomyces for Strain Improvement
Objective: To induce random mutations in the Streptomyces genome to screen for higher this compound-producing strains.
Methodology:
-
Spore Suspension Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until sporulation is evident (typically 7-10 days).
-
Aseptically scrape the spores into a sterile solution (e.g., 20% glycerol).
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile water. Adjust the concentration to approximately 10⁸ spores/mL.
-
-
UV Irradiation:
-
Pipette 5 mL of the spore suspension into a sterile petri dish.
-
Place the open petri dish under a UV lamp (20 W) at a distance of 30 cm.
-
Expose the spore suspension to UV light for varying durations (e.g., 0, 15, 30, 45, 60 seconds) to create a kill curve. The optimal exposure time is typically one that results in a 90-95% kill rate.
-
Conduct all manipulations in a darkened room to prevent photoreactivation.
-
-
Screening and Selection:
-
Plate serial dilutions of the irradiated spore suspension onto agar plates.
-
Incubate the plates until colonies appear.
-
Isolate individual colonies and cultivate them in liquid fermentation medium.
-
Analyze the fermentation broth of each mutant for this compound production using HPLC to identify high-yielding mutants.
-
CRISPR-Cas9 Mediated Gene Deletion in Streptomyces
Objective: To delete a target gene (e.g., a negative regulator) in the Streptomyces genome to enhance this compound production.
Methodology:
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a specific guide RNA (gRNA) targeting the gene of interest.
-
Synthesize and anneal the gRNA oligos.
-
Clone the annealed gRNA into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2) using Golden Gate assembly.
-
Amplify the upstream and downstream homology arms (approx. 1-2 kb each) flanking the target gene from the genomic DNA.
-
Assemble the homology arms into the gRNA-containing vector using Gibson Assembly or a similar method.
-
-
Transformation into E. coli and Conjugation into Streptomyces :
-
Transform the final construct into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain on a suitable agar medium (e.g., MS agar).
-
Overlay the plates with antibiotics to select for Streptomyces exconjugants that have received the plasmid.
-
-
Screening for Gene Deletion:
-
Isolate the exconjugants and screen for the desired double-crossover event (gene deletion) by colony PCR using primers that flank the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing:
-
Culture the confirmed mutant in non-selective medium and then plate on non-selective agar to allow for loss of the temperature-sensitive CRISPR-Cas9 plasmid.
-
Verify plasmid loss by replica plating onto selective and non-selective media.
-
HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm).
-
Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples.
-
Visualizations
Caption: Experimental workflow for increasing this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Frontiers | Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation Media for Chrysomycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation media for the production of Chrysomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the fermentation medium for this compound production?
A1: The primary goal is to maximize the yield and productivity of this compound by providing the producing microorganism, typically a Streptomyces species, with the ideal nutritional and environmental conditions for its growth and for the biosynthesis of the antibiotic.[1][2][3] This involves identifying the optimal concentrations of carbon, nitrogen, and inorganic salts, as well as maintaining optimal physical parameters like pH, temperature, and aeration.[2][3][4]
Q2: What are the most critical components of the fermentation medium to consider for optimization?
A2: The most critical components are the carbon and nitrogen sources.[1][5][6][7] The type and concentration of these sources significantly influence both microbial growth and the production of secondary metabolites like this compound.[8][9] Inorganic salts and trace elements also play a crucial role in enzyme activity and overall metabolic function.[1]
Q3: What are common microorganisms used for this compound production?
A3: this compound is primarily produced by various strains of Streptomyces species, often isolated from marine environments.[1][3] For instance, Streptomyces sp. 891 and its mutants have been a focus of several optimization studies.[1][3][4][10][11][12]
Q4: What is a typical starting point for a this compound fermentation medium?
A4: A common starting medium may consist of a combination of a readily metabolizable carbon source like glucose and a more complex one like corn starch.[1][10] For a nitrogen source, soybean meal or other organic nitrogen sources are often used.[1][10] Calcium carbonate is also frequently included to help regulate pH.[1][10]
Q5: What analytical methods are used to quantify this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying this compound production.[10][13] This technique allows for the separation and quantification of the target compound from other components in the fermentation broth.
Troubleshooting Guides
Problem: Low this compound Yield
Q1: My this compound yield is consistently low. Where should I start troubleshooting the culture medium?
A1: Begin by systematically evaluating your primary carbon and nitrogen sources. The type and concentration of these nutrients are the most influential factors.
-
Carbon Source: Ensure you have an appropriate balance of rapidly and slowly metabolized carbon sources. For instance, a combination of glucose and corn starch has been shown to be effective.[1][10] An excess of a rapidly consumed sugar like glucose can sometimes lead to catabolite repression, which can inhibit secondary metabolite production.[6][9]
-
Nitrogen Source: The nature of the nitrogen source is critical. Organic nitrogen sources like soybean meal, peptone, or yeast extract often support higher antibiotic production compared to inorganic sources.[5][7] Experiment with different organic nitrogen sources and their concentrations.
Q2: My Streptomyces culture shows good growth (high biomass), but the this compound yield is still low. What could be the issue?
A2: This common issue often points towards a disconnect between primary and secondary metabolism. Here are a few potential causes:
-
Suboptimal Induction of Secondary Metabolism: The switch from growth (primary metabolism) to antibiotic production (secondary metabolism) may be delayed or inhibited. This can be due to an overly rich medium or the presence of repressive substances.
-
Incorrect Fermentation Time: this compound is a secondary metabolite, meaning its production typically peaks during the stationary phase of microbial growth. Harvesting the culture too early or too late will result in a lower yield. It is crucial to determine the optimal fermentation time for your specific strain and conditions.[1][11]
-
pH Imbalance: The pH of the fermentation medium is critical. An unsuitable pH can negatively impact the activity of enzymes involved in the this compound biosynthetic pathway.[3][4][13] The optimal initial pH for this compound production by Streptomyces sp. 891 has been reported to be 6.5.[1][3][4]
Q3: How can I systematically optimize my fermentation medium for better this compound yield?
A3: A two-step approach is highly effective:
-
One-Factor-at-a-Time (OFAT) Screening: This traditional method involves varying one media component at a time while keeping others constant to identify the factors that have the most significant impact on yield.[2][14][15] This helps in narrowing down the most influential variables.
-
Response Surface Methodology (RSM): After identifying the key factors through OFAT, RSM can be employed to study the interactions between these variables and determine their optimal concentrations.[16][17][18][19] RSM is a statistical approach that can efficiently find the true optimum conditions with fewer experimental runs compared to OFAT.[16][17]
Problem: Inconsistent Batch-to-Batch Yield
Q1: What are the likely causes of significant variations in this compound yield between different fermentation batches?
A1: Inconsistency in yield often stems from a lack of standardization in the initial stages of the fermentation process or from contamination.
-
Inoculum Preparation: The age, size, and physiological state of the seed culture are critical for a productive and reproducible fermentation.[1][4][11] Ensure that your inoculum preparation, from spore stock to seed culture development, is highly standardized.
-
Media Preparation: Inconsistent preparation of the fermentation medium, including inaccurate weighing of components or improper sterilization, can lead to variability. Validate your autoclave's performance to ensure complete sterilization without degrading media components.
-
Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances, drastically reducing the yield of this compound. Regularly check for contamination using microscopy and plating techniques.
Data Presentation
Table 1: Optimal Fermentation Conditions for this compound Production by Streptomyces sp. 891 and its mutant 891-B6.
| Parameter | Streptomyces sp. 891 (Wild-Type) | Streptomyces sp. 891-B6 (Mutant) | Reference(s) |
| Fermentation Time | 168 hours (7 days) | 12 days | [1],[11] |
| Seed Age | 48 hours (2 days) | 5 days | [1],[11] |
| Initial pH | 6.5 | 6.5 | [1],[11] |
| Inoculum Amount | 5.0% (v/v) | 5.0% (v/v) | [1],[11] |
| Liquid Loading | 30 mL in 250 mL flask | 200 mL in 1 L flask | [1],[4] |
| Shaking Speed | 220 rpm | Not specified | [1] |
Table 2: Optimized Medium Composition for this compound Production.
| Component | Streptomyces sp. 891 (Wild-Type) | Streptomyces sp. 891-B6 (Mutant) | Reference(s) |
| Glucose | 40 g/L | 39.283 g/L | [1],[11] |
| Corn Starch | 20 g/L | 20.662 g/L | [1],[11] |
| Soybean Flour/Meal | 25 g/L (hot-pressed) | 15.480 g/L | [1],[11] |
| CaCO₃ | 3 g/L | 2.000 g/L | [1],[11] |
| Resulting Yield | 3648 ± 119 mg/L | 1601.9 ± 56.7 mg/L | [1],[11] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to screen for the most significant media components affecting this compound production.
-
Establish a Baseline: Prepare and run a fermentation using a standard or initial medium formulation. Quantify the this compound yield to serve as a baseline for comparison.
-
Vary a Single Factor: For the first component to be tested (e.g., glucose), prepare several fermentation flasks where only the concentration of that component is varied across a defined range, while all other components are kept at the baseline concentration.
-
Fermentation and Analysis: Inoculate all flasks with a standardized seed culture and run the fermentation under consistent conditions (temperature, agitation, etc.). At the end of the fermentation period, harvest the broth and quantify the this compound yield for each concentration.
-
Determine Optimum Level: Plot the this compound yield against the concentration of the varied component to identify its optimal level.
-
Iterate for Other Factors: Repeat steps 2-4 for each of the other key media components (e.g., corn starch, soybean meal, CaCO₃), using the optimal concentration found in the previous step for subsequent experiments.
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
This protocol is used to investigate the interactions between the most significant media components (identified via OFAT or prior knowledge) and to determine their true optimal concentrations.
-
Select Key Factors and Levels: Choose the 2-4 most influential media components identified from OFAT screening (e.g., glucose, soybean meal, CaCO₃). For each factor, define a range of concentrations (typically 3-5 levels).
-
Design the Experiment: Use a statistical software package (e.g., Design-Expert®, Minitab®) to create an experimental design. Common designs for this purpose include the Box-Behnken Design (BBD) and the Central Composite Design (CCD).[16][18][20] The software will generate a set of experimental runs with different combinations of the selected factor levels.
-
Conduct the Experiments: Prepare the fermentation media for each experimental run as specified by the design. Inoculate with a standardized seed culture and run the fermentations under identical conditions.
-
Measure the Response: At the end of the fermentation, quantify the this compound yield for each experimental run. This yield is the "response" in the RSM model.
-
Data Analysis and Model Fitting: Input the experimental results (the this compound yields) into the statistical software. The software will perform a multiple regression analysis to fit the data to a polynomial equation (typically a quadratic model) and generate response surface plots.
-
Optimization and Validation: The software will use the model to predict the optimal concentrations of the media components for maximizing this compound yield. It is crucial to perform a validation experiment using these predicted optimal conditions to confirm the model's accuracy.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of fermentation conditions and medium components for this compound production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maas.edu.mm [maas.edu.mm]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of fermentation conditions and medium components for this compound production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Response surface methodology for optimizing the fermentation medium of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
challenges and solutions in the total synthesis of Chrysomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Chrysomycin A. The content is based on the first successful total synthesis, which overcame several significant challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: The primary challenge is the late-stage C-glycosylation of the aglycon with the virenose sugar moiety. This step is complicated by two main factors:
-
Regioselectivity: There are two possible sites for glycosylation on the chromophore (C2 and C4). Friedel-Crafts type C-glycosylation typically favors the C2 position, whereas the synthesis of this compound requires selective glycosylation at the C4 position.
-
Stereoselectivity: Controlling the anomeric stereochemistry of the C-glycosidic bond is difficult. Previous model studies on similar systems reported poor stereocontrol, resulting in a mixture of anomers.
Q2: What is the overall strategy of the first successful total synthesis?
A2: The successful synthesis is a convergent 10-step route (longest linear sequence) that features two key innovations:
-
Sequential C-H Activation: The rapid construction of the complex aglycon core was achieved using two sequential C-H functionalization reactions.
-
Late-Stage C-Glycosylation: The virenose sugar, a rare branched-chain carbohydrate, was introduced at a late stage of the synthesis, which is a convergent approach but poses significant challenges in terms of selectivity.[1][2]
Q3: Why is a late-stage glycosylation strategy preferred over an early-stage one?
A3: While potentially more challenging, a late-stage glycosylation strategy offers greater flexibility and convergency. It allows for the synthesis of the complex aglycon and sugar moieties independently, which can then be coupled at the end. This approach is more efficient for producing various analogues of the natural product for structure-activity relationship (SAR) studies, as the sugar part can be easily modified without having to repeat the entire synthesis of the aglycon.[1][2]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in C-Glycosylation
Problem: My C-glycosylation reaction of the aglycon (21) with the virenose donor (23a) is yielding the C2-glycosylated product (24) as the major or exclusive product, instead of the desired C4-isomer (25a).
Cause: The regioselectivity of the Friedel-Crafts C-glycosylation is highly dependent on the Lewis acid and reaction conditions. Certain conditions, such as those initially attempted using standard Daves' conditions, are known to exclusively favor C2-glycosylation.[1]
Solution: To achieve C4 selectivity, a specific set of reaction conditions has been proven effective. The use of Tin(IV) chloride (SnCl₄) as the Lewis acid in the presence of 4 Å molecular sieves is crucial.
-
Verified Protocol: The reaction should be performed with SnCl₄ in 1,2-dichloroethane (B1671644) (DCE) at room temperature. The 4 Å molecular sieves are believed to prevent the removal of an isopropyl protecting group on the aglycon by SnCl₄, which in turn favors the Friedel-Crafts reaction at the C4 position.[1]
-
Stereoselectivity: This method also proved to be highly β-selective, which is attributed to a neighboring group participation effect from the sugar donor.[1]
Guide 2: Incomplete or Messy Final Deacetylation
Problem: The final global deacetylation of the triacetate intermediate (25a) using basic conditions (e.g., saponification) results in a complex mixture of mono- and di-acetylated products, leading to low yields of this compound (1).
Cause: The acetyl groups in the triacetate intermediate (25a) are sterically hindered and may have different reactivities, making their complete and clean removal under basic conditions challenging. Saponification with various bases has been reported to be ineffective.[1][3]
Solution: A switch to acidic conditions for deprotection has been shown to resolve this issue, providing the final product in good yield.
-
Verified Protocol: Treat the triacetate intermediate (25a) with a 1.5 M solution of sulfuric acid (H₂SO₄) in methanol (B129727) (MeOH) at 70 °C. This method cleanly removes all three acetate (B1210297) groups to afford this compound.[1][3]
Quantitative Data Summary
Table 1: Comparison of C-Glycosylation Conditions
| Condition/Parameter | Daves' Conditions (Undesired) | Optimized Conditions (Successful) |
| Lewis Acid | Not specified (inferred different from optimized) | SnCl₄ |
| Solvent | Not specified | 1,2-Dichloroethane (DCE) |
| Additive | None specified | 4 Å Molecular Sieves |
| Temperature | Not specified | Room Temperature |
| Major Product | C2-Glycosylated Product (24) | C4-Glycosylated Product (25a) |
| Yield of Major Product | 41% (for C2-product) | Not explicitly stated, but part of a successful sequence |
| Reference | [1] | [1] |
Table 2: Comparison of Final Deacetylation Methods
| Method | Reagents and Conditions | Outcome | Yield of this compound | Reference |
| Basic Saponification | Various bases | Complex mixture of mono- and di-acetates | Poor / Unsuccessful | [1][3] |
| Acid-promoted | 1.5 M H₂SO₄ in MeOH, 70 °C | Clean deacetylation | 65% | [1][3] |
Key Experimental Protocols
1. C4-Selective C-Glycosylation of Aglycon (21)
This protocol describes the crucial late-stage coupling of the aglycon with the virenose tetraacetate donor.
-
Reagents:
-
Aglycon (21)
-
Virenose tetraacetate (23a)
-
Tin(IV) chloride (SnCl₄)
-
4 Å Molecular Sieves (activated)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aglycon (21), virenose tetraacetate (23a), and activated 4 Å molecular sieves.
-
Add anhydrous DCE and stir the suspension.
-
Add SnCl₄ dropwise to the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material.
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired C4-glycosylated triacetate (25a).
-
2. Final Deacetylation to Yield this compound (1)
This protocol details the final deprotection step to obtain the natural product.
-
Reagents:
-
C4-glycosylated triacetate (25a)
-
1.5 M Sulfuric acid in Methanol (H₂SO₄/MeOH)
-
-
Procedure:
-
Dissolve the triacetate intermediate (25a) in the 1.5 M H₂SO₄/MeOH solution.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction by TLC until complete disappearance of the starting material and any partially deacetylated intermediates.
-
Cool the reaction to room temperature and carefully neutralize it with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography to yield pure this compound (1).
-
Visualizations
Caption: Regioselectivity in the key C-glycosylation step.
Caption: Convergent strategy for this compound total synthesis.
Caption: Troubleshooting workflow for the final deprotection step.
References
addressing stereoselectivity issues in Chrysomycin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity issues encountered during the synthesis of Chrysomycin A. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Stereoselectivity in this compound Synthesis
This guide addresses common issues related to the two most critical stereoselective steps in the synthesis of this compound: the preparation of the virenose glycosyl donor and the subsequent C-glycosylation of the naphthalene (B1677914) aglycone.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions & Troubleshooting Steps |
| VGS-01 | Incorrect anomeric ratio of virenose tetraacetate donor. | Incomplete acetolysis of the methyl virenoside precursor. Non-equilibrium conditions during the reaction. | 1. Reaction Time & Temperature: Ensure the acetolysis reaction with AcOH/Ac₂O/H₂SO₄ proceeds for a sufficient duration to reach thermodynamic equilibrium. Monitor the reaction by TLC or ¹H NMR to observe the stabilization of the anomeric ratio. 2. Acid Catalyst Concentration: The concentration of sulfuric acid is critical. Too little may lead to incomplete reaction, while too much can cause degradation. Titrate the optimal concentration for your specific substrate batch. 3. Anomerization: If the desired anomer is not the major product, consider post-reaction anomerization strategies using Lewis acids. |
| CGN-01 | Low diastereoselectivity in the C-glycosylation step. | Lewis Acid Choice: The nature of the Lewis acid significantly influences the transition state geometry. SnCl₄ is reported to favor the desired diastereomer, but its effectiveness can be substrate-dependent. Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the glycosyl donor and the Lewis acid. Temperature Control: Glycosylation reactions are often highly sensitive to temperature. | 1. Lewis Acid Screening: If SnCl₄ provides poor selectivity, consider screening other Lewis acids such as BF₃·OEt₂, TMSOTf, or AgOTf. 2. Solvent Optimization: Dichloromethane (B109758) (DCM) or dichloroethane (DCE) are common choices. Evaluate less coordinating solvents like toluene (B28343) or nitromethane, which may enhance the influence of the directing groups on the sugar. 3. Temperature Titration: Perform the reaction at a range of temperatures, starting from -78 °C and gradually increasing, to find the optimal balance between reaction rate and selectivity. |
| CGN-02 | Formation of the undesired α-anomer during C-glycosylation. | The α/β ratio of the glycosyl donor influences the product ratio. The reaction conditions may favor the formation of the α-anomer. | 1. Optimize Donor Anomeric Ratio: While the reported synthesis uses a 1:4 α/β mixture of the virenose tetraacetate, starting with a higher proportion of the β-anomer, if accessible, could favor the desired β-C-glycoside product. 2. Participating Neighboring Groups: Ensure the protecting group at the C2 position of the virenose donor is a participating group (e.g., acetate) to favor the formation of a 1,2-trans-glycosidic bond (β-anomer). |
| CGN-03 | Formation of O-glycosylated side product. | The naphtholic oxygen of the aglycone is a competing nucleophile. The Lewis acid may not be sufficiently promoting C-alkylation over O-alkylation. | 1. Protecting Group Strategy: Consider temporarily protecting the naphtholic hydroxyl group with a labile protecting group that can be removed selectively after C-glycosylation. 2. Lewis Acid Strength: A stronger Lewis acid may favor the Friedel-Crafts-type C-alkylation. However, this must be balanced against the risk of substrate degradation. |
| PDS-01 | Difficulty in separating diastereomers. | The diastereomers may have very similar polarities, making chromatographic separation challenging. | 1. Recrystallization: Attempt to selectively crystallize one of the diastereomers. 2. Chiral Chromatography: Utilize a chiral stationary phase for HPLC or SFC to achieve separation. 3. Derivatization: Convert the diastereomeric mixture into derivatives that may have better separation properties. The derivatives can be converted back to the desired product after separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling stereochemistry in the total synthesis of this compound?
A1: The most critical stereocontrolling step is the C-glycosylation of the naphthalene aglycone with the virenose sugar moiety. The formation of the correct anomer (β-C-glycoside) is essential for the biological activity of this compound.
Q2: The reported synthesis of the virenose tetraacetate donor yields a 1:4 mixture of α/β anomers. Is it necessary to isolate the pure β-anomer before the C-glycosylation step?
A2: While starting with the pure β-anomer would be ideal to maximize the yield of the desired product, the reported synthesis by Li et al. (2020) proceeds with the anomeric mixture.[1] The use of a participating neighboring group (acetate at C2) on the virenose donor helps to direct the formation of the β-C-glycoside. Attempting to isolate the pure β-anomer may be synthetically challenging and could lead to lower overall yields. It is often more practical to proceed with the mixture and separate the diastereomers after the C-glycosylation.
Q3: My C-glycosylation reaction is giving a poor diastereomeric ratio. What is the first parameter I should optimize?
A3: The choice and stoichiometry of the Lewis acid, along with the reaction temperature, are the most critical parameters to optimize first. Tin(IV) chloride (SnCl₄) has been successfully used, but other Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) could offer different selectivity profiles. Running the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity, although it may require longer reaction times.
Q4: I am observing a significant amount of the O-glycosylated product. How can I favor the C-glycosylation?
A4: The formation of the O-glycosylated byproduct is a common challenge in the synthesis of C-glycosides of phenols and naphthols. To favor C-glycosylation, you can try several strategies:
-
Solvent Choice: Using less polar, non-coordinating solvents can sometimes disfavor O-glycosylation.
-
Lewis Acid: A stronger Lewis acid might promote the Friedel-Crafts-type C-alkylation more effectively.
-
Protecting Group: A temporary, bulky protecting group on the naphtholic oxygen can sterically hinder O-glycosylation. This protecting group must be removable under conditions that do not affect the rest of the molecule.
Data Presentation
Table 1: Stereochemical Outcome of Key Reactions in a Reported this compound Synthesis
| Reaction Step | Substrate(s) | Reagents and Conditions | Product | Anomeric/Diastereomeric Ratio | Reference |
| Acetolysis of Methyl Virenoside | Methyl α-D-virenoside | AcOH/Ac₂O/H₂SO₄ | Virenose tetraacetate | α/β = 1:4 | [1] |
| C-Glycosylation | Naphthalene aglycone, Virenose tetraacetate | SnCl₄, 4 Å MS, DCE, r.t. | C-glycosylated naphthalene | Not explicitly reported, but the β-anomer is the desired product and was carried forward. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Virenose Tetraacetate (Glycosyl Donor)
This protocol is adapted from the synthesis reported by Li et al. (2020).[1]
-
To a solution of methyl α-D-virenoside in a mixture of acetic acid and acetic anhydride, add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of α and β anomers of virenose tetraacetate, can be purified by flash column chromatography. The reported α/β ratio is approximately 1:4.
Protocol 2: SnCl₄-Mediated C-Glycosylation
This protocol is a general representation of the key C-glycosylation step described by Li et al. (2020).[1]
-
To a solution of the naphthalene aglycone and virenose tetraacetate (1:4 α/β mixture) in dry dichloroethane (DCE) containing activated 4 Å molecular sieves, add a solution of tin(IV) chloride (SnCl₄) in DCE dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the aglycone is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and extract the filtrate with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired β-C-glycosylated product.
Visualizations
Caption: Workflow for the stereoselective synthesis of this compound.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
Technical Support Center: Enhancing the Water Solubility of Chrysomycin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Chrysomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be very low, approximately 1.68 ± 0.66 µg/mL [1]. This poor solubility can significantly hinder its preclinical and clinical development.
Q2: What are the common strategies to improve the water solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state. A notable example is the use of disodium (B8443419) glycyrrhizin (B1671929) (Na₂GA) to create a self-micelle solid dispersion, which has been shown to increase the aqueous solubility by approximately 50-fold[1][2].
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby enhancing dissolution rate and solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule to form a more water-soluble inclusion complex.
-
Use of Co-solvents: Dissolving this compound in a mixture of a primary solvent (like water) and a water-miscible organic solvent in which it has higher solubility. This compound is soluble in DMF and DMSO, and moderately soluble in ethanol (B145695) and methanol[3].
-
pH Adjustment: Although not extensively reported for this compound, altering the pH of the solution can sometimes improve the solubility of compounds with ionizable groups.
Q3: Are there any derivatives of this compound with improved solubility?
A3: Research has focused on synthesizing derivatives of this compound to improve its potency and potentially its physicochemical properties. While the primary goal of these studies has often been to enhance anti-tuberculosis activity, modifications to the carbohydrate residue could also impact solubility[4]. Researchers encountering solubility issues with the parent compound may consider exploring these synthetic analogs.
Troubleshooting Guides
Solid Dispersion with Disodium Glycyrrhizin (Na₂GA)
Issue: Low yield or incomplete amorphization during the preparation of this compound-Na₂GA solid dispersion.
| Potential Cause | Troubleshooting Step |
| Inefficient Milling | Ensure the correct ratio of this compound to Na₂GA (e.g., 1:99 by weight) and the appropriate size and weight of milling balls (e.g., 660.0 g of 22 mm diameter zirconium balls for a 0.15 g this compound batch) are used. Verify that the milling time and speed (e.g., 2.5 hours at 30 rpm) are as specified in the protocol. |
| Aggregation of Particles | An unwanted decrease in solubility can be observed after prolonged milling (e.g., 3 hours) due to particle aggregation. Optimize the milling time; the 2.5-hour mark has been shown to provide the best solubility enhancement. |
| Re-crystallization | Amorphous solid dispersions can be prone to re-crystallization upon storage, especially under high humidity and temperature. Store the prepared solid dispersion in a desiccator at a controlled, cool temperature. |
Issue: Inconsistent solubility enhancement results.
| Potential Cause | Troubleshooting Step |
| Inaccurate Measurement | Precisely weigh this compound and Na₂GA. Use a calibrated HPLC system for accurate quantification of this compound in solubility studies. |
| Incomplete Dissolution | Ensure adequate mixing and equilibration time when measuring the solubility of the solid dispersion. Sonication may aid in the dissolution process. |
Nanoparticle Formulation
Issue: Wide particle size distribution (high polydispersity index - PDI) or aggregation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Stabilizer | The choice and concentration of a stabilizer are crucial. For self-micellizing systems like the this compound-Na₂GA solid dispersion, the Na₂GA itself acts as a stabilizer. For other nanoparticle preparation methods, screen different stabilizers (e.g., surfactants like Tween 80, or polymers like PVP) at various concentrations. |
| Suboptimal Process Parameters | For methods like ionic gelation or solvent evaporation, parameters such as stirring speed, temperature, and the rate of addition of the non-solvent can significantly impact particle size and PDI. These parameters should be systematically optimized. |
Cyclodextrin Complexation
Issue: Low complexation efficiency.
| Potential Cause | Troubleshooting Step |
| Unsuitable Cyclodextrin Type | The size of the cyclodextrin cavity must be appropriate for the this compound molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for molecules of similar size. It may be necessary to screen different types of cyclodextrins. |
| Incorrect Molar Ratio | The stoichiometry of the drug-cyclodextrin complex is critical. Experiment with different molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin to find the optimal ratio for complexation. |
| Inefficient Complexation Method | Different methods like kneading, co-precipitation, and freeze-drying can yield varying complexation efficiencies. For thermosensitive compounds, freeze-drying is often preferred. |
Quantitative Data Summary
The following table summarizes the quantitative data on the solubility of this compound and its formulated version.
| Compound/Formulation | Solvent | Solubility | Fold Increase | Reference |
| This compound | Water | 1.68 ± 0.66 µg/mL | - | |
| This compound - Na₂GA Solid Dispersion (2.5h milling) | Water | 82.41 ± 25.32 µg/mL | ~50 | |
| This compound | DMF, DMSO | Soluble | - | |
| This compound | Ethanol, Methanol | Moderately Soluble | - |
Experimental Protocols
Preparation of this compound - Disodium Glycyrrhizin (Na₂GA) Solid Dispersion
This protocol is adapted from Liu et al., 2021.
Materials:
-
This compound
-
Disodium glycyrrhizin (Na₂GA)
-
Roll mill (e.g., ML-007, Wiggens, German)
-
300 mL vial
-
Zirconium balls (22 mm diameter)
Procedure:
-
Weigh 0.15 g of this compound and 14.85 g of Na₂GA (1:99 weight ratio).
-
Add the this compound and Na₂GA powder mixture to a 300 mL vial.
-
Add 660.0 g of zirconium balls to the vial.
-
Seal the vial and place it on the roll mill.
-
Set the rotation speed to 30 rpm and mill for 2.5 hours.
-
After milling, retrieve the solid dispersion powder from the vial.
-
Store the resulting Na₂GA/CA-BM (Ball Milled) powder in a desiccator at a cool temperature.
Aqueous Solubility Determination
This protocol is a standard method for determining the solubility of powders.
Materials:
-
This compound or this compound formulation
-
Deionized water
-
Vials with caps
-
Shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the this compound powder or its formulation to a known volume of deionized water in a vial.
-
Seal the vial and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered solution with an appropriate solvent if necessary and quantify the concentration of this compound using a validated HPLC method.
Visualizations
This compound Signaling Pathway
The antitumor activity of this compound has been linked to the inhibition of the Akt/GSK-3β signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis. The diagram below illustrates the key components of this pathway and the inhibitory effect of this compound.
References
- 1. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 2. Unintended effects of drug carriers: big issues of small particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical preparation of this compound self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Developing Solid Dispersion Formulations of Chrysomycin A
Welcome to the technical support center for the development of solid dispersion formulations of Chrysomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during formulation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and characterization of this compound solid dispersions.
Solvent Evaporation Method
Question: My this compound solid dispersion prepared by solvent evaporation shows evidence of crystallinity in the final product. What could be the cause and how can I fix it?
Answer: The presence of crystallinity in a solid dispersion prepared by solvent evaporation can be attributed to several factors:
-
Poor Solvent Selection: this compound and the polymer carrier must be soluble in a common solvent to achieve a molecular dispersion. If either component has poor solubility, it may precipitate out in its crystalline form during solvent evaporation. This compound is soluble in DMF and DMSO, and moderately soluble in ethanol (B145695) and methanol (B129727).
-
Slow Evaporation Rate: A slow evaporation rate can provide sufficient time for this compound molecules to arrange themselves into a crystalline lattice.
-
Phase Separation: During solvent removal, the drug and polymer may undergo phase separation, leading to the crystallization of the drug. This can be more pronounced at higher drying temperatures due to increased molecular mobility[1].
Troubleshooting Steps:
-
Optimize Solvent System:
-
Ensure both this compound and the polymer have high solubility in the chosen solvent.
-
Consider using a mixture of solvents to improve the solubility of both components.
-
Surfactants can sometimes be used to improve the solubility of the drug or polymer in the solvent system[1].
-
-
Increase Evaporation Rate:
-
Polymer Selection and Drug Loading:
-
Select a polymer with strong potential for interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization.
-
Reduce the drug loading to increase the distance between drug molecules within the polymer matrix, which can hinder crystal growth.
-
Hot-Melt Extrusion (HME)
Question: I am experiencing degradation of this compound during the hot-melt extrusion process. How can I prevent this?
Answer: Degradation of a thermally labile compound like this compound during HME is a common challenge. The high processing temperatures and shear forces can lead to chemical decomposition.
Troubleshooting Steps:
-
Lower Processing Temperature:
-
Incorporate a plasticizer into the formulation to reduce the glass transition temperature (Tg) of the polymer and, consequently, the required processing temperature.
-
Select a polymer with a lower Tg that is still capable of forming a stable amorphous solid dispersion.
-
-
Reduce Residence Time:
-
Increase the screw speed and feed rate of the extruder. This can deliver the necessary energy for mixing while minimizing the time the material is exposed to high temperatures.
-
-
Optimize Screw Configuration:
-
The screw design significantly impacts the amount of shear and heat generated. A less aggressive screw configuration can reduce the risk of degradation.
-
-
Consider Alternative Technologies:
-
For highly thermally sensitive compounds, technologies that do not rely on high melt viscosity, such as KinetiSol® Dispersing, could be an alternative.
-
Spray Drying
Question: The yield of my spray-dried this compound solid dispersion is very low due to product sticking to the walls of the drying chamber. What can I do to improve this?
Answer: Low product yield due to sticking in the spray dryer is often related to the formulation having a low glass transition temperature (Tg) or inappropriate drying conditions.
Troubleshooting Steps:
-
Adjust Formulation:
-
Select a polymer with a higher Tg to ensure the particles are in a solid-state when they come into contact with the chamber walls.
-
Be cautious with the use of plasticizers or surfactants at high concentrations, as they can lower the Tg of the formulation.
-
-
Optimize Process Parameters:
-
Outlet Temperature: Ensure the outlet temperature is below the Tg of your product. If it's too high, the particles will be tacky and adhere to surfaces. Conversely, an outlet temperature that is too low can result in high levels of residual solvent, which can also compromise stability.
-
Atomization and Airflow: Optimize the spray pattern to prevent droplets from directly hitting the chamber walls before they are sufficiently dry. Proper airflow dynamics will keep the powder suspended.
-
-
Consider Solvent Choice:
-
The volatility of the solvent system is crucial. Rapid evaporation is key to forming stable amorphous particles. Using highly volatile solvents like methanol or acetone (B3395972) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical factors for ensuring the physical stability of an amorphous solid dispersion of this compound?
A1: The physical stability of an amorphous solid dispersion (ASD) is crucial to prevent recrystallization, which would negate the solubility advantage. Key factors include:
-
Drug-Polymer Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system. This is a primary thermodynamic factor influencing stability.
-
Glass Transition Temperature (Tg): The ASD should have a single Tg that is sufficiently high. Storing the ASD at temperatures well below its Tg reduces molecular mobility and the risk of crystallization.
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between this compound and the polymer, can significantly enhance stability by reducing the molecular mobility of the drug.
-
Drug Loading: Lower drug concentrations generally lead to better stability as the distance between drug molecules is greater, hindering the formation of crystal nuclei.
-
Storage Conditions: Exposure to high temperatures and humidity can act as a plasticizer, lowering the Tg and increasing the risk of crystallization. Therefore, proper storage is essential.
Q2: How do I choose the right polymer for my this compound solid dispersion?
A2: Polymer selection is critical for the success of your formulation. Consider the following:
-
Solubility and Miscibility: The polymer should be soluble in a common solvent with this compound (for solvent-based methods) or be miscible with the molten drug (for HME).
-
Glass Transition Temperature (Tg): A polymer with a high Tg is often preferred to ensure the stability of the amorphous state during storage.
-
Drug-Polymer Interactions: Look for polymers that have functional groups capable of interacting with this compound (e.g., through hydrogen bonding).
-
Safety and Regulatory Acceptance: The chosen polymer should be pharmaceutically acceptable for the intended route of administration.
-
Impact on Dissolution: The polymer should not only stabilize the amorphous drug but also promote its dissolution in the gastrointestinal tract. Hydrophilic polymers are commonly used for this purpose.
Q3: My this compound solid dispersion shows good initial dissolution, but the drug precipitates over time. How can I prevent this?
A3: This phenomenon is known as supersaturation followed by precipitation. While the amorphous form dissolves to create a supersaturated solution, this is a thermodynamically unstable state. To maintain supersaturation:
-
Polymer Selection: Certain polymers, often referred to as "precipitation inhibitors," can help maintain the supersaturated state in solution. These polymers can adsorb to the surface of newly formed drug crystals, preventing their growth.
-
Addition of Surfactants: Surfactants can help to stabilize the dissolved drug molecules in micelles, preventing their aggregation and precipitation.
-
Ternary Solid Dispersions: The inclusion of a third component, such as a surfactant or another polymer, can sometimes provide better stabilization in solution compared to binary systems.
Q4: What are the essential characterization techniques for this compound solid dispersions?
A4: A combination of analytical techniques is necessary to fully characterize a solid dispersion:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to detect the melting of any crystalline drug, which would indicate an incomplete amorphization or instability.
-
X-Ray Powder Diffraction (XRPD): This is a key technique to confirm the amorphous nature of the drug in the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to investigate potential molecular interactions (e.g., hydrogen bonding) between this compound and the polymer carrier.
-
In Vitro Dissolution Testing: This is crucial to assess the performance of the solid dispersion in terms of dissolution rate and extent of drug release compared to the crystalline drug.
-
Stability Studies: The solid dispersion should be stored under accelerated conditions (e.g., high temperature and humidity) and re-characterized at various time points to assess its physical stability.
Quantitative Data Summary
The following tables summarize key data relevant to the formulation of this compound solid dispersions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H28O9 | |
| Molecular Weight | 508.52 g/mol | |
| Solubility | Soluble in DMF, DMSO; Moderately soluble in ethanol, methanol | |
| Aqueous Solubility | 3.7 µg/mL (for Chrysin, a related flavonoid) |
Table 2: Example of this compound Solid Dispersion Formulation and Performance
| Formulation | Carrier | Method | Drug:Carrier Ratio | Solubility Increase (vs. pure CA) | Reference |
| Na2GA/CA-BM | Disodium glycyrrhizin | Ball Milling | Not specified | ~50-fold |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and assess the physical state of this compound in the solid dispersion.
Methodology:
-
Accurately weigh 3-5 mg of the sample (this compound, polymer, physical mixture, or solid dispersion) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point of this compound and the Tg of the polymer under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for thermal events such as a step change indicating a glass transition (Tg) or an endothermic peak indicating melting. A single Tg for the solid dispersion suggests a miscible system. The absence of a melting peak for this compound indicates it is in an amorphous state.
X-Ray Powder Diffraction (XRPD)
Objective: To confirm the amorphous or crystalline nature of this compound within the solid dispersion.
Methodology:
-
Pack a sufficient amount of the powder sample into a sample holder.
-
Ensure the surface of the powder is flat and level with the holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Set the step size and scan speed to ensure adequate data resolution.
-
Analyze the resulting diffractogram. Sharp peaks indicate the presence of crystalline material. A halo pattern with no distinct peaks is characteristic of an amorphous solid.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To investigate potential intermolecular interactions between this compound and the polymer carrier.
Methodology:
-
Prepare a sample by mixing a small amount of the solid dispersion with dry potassium bromide (KBr) and compressing it into a thin pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Collect the spectra for pure this compound, the pure polymer, a physical mixture, and the solid dispersion.
-
Compare the spectra. Shifts or changes in the characteristic peaks (e.g., carbonyl, hydroxyl groups) of this compound or the polymer in the solid dispersion spectrum compared to the physical mixture can indicate molecular interactions like hydrogen bonding.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate and extent of drug release from the this compound solid dispersion.
Methodology:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle method).
-
Fill the dissolution vessels with a specified volume of dissolution medium (e.g., 900 mL of phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5 °C.
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to each vessel.
-
Rotate the paddles at a constant speed (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Workflow for developing and evaluating this compound solid dispersions.
Caption: Troubleshooting logic for crystallinity issues in solid dispersions.
References
Chrysomycin A Solutions Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues encountered with Chrysomycin A in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific problems users may encounter during their experiments with this compound solutions.
Problem: My this compound solution has changed color (e.g., yellowing or browning).
-
Question: What could be causing the color change in my this compound solution? Answer: Color changes in solutions of this compound and related compounds can be an indicator of degradation. This is often caused by exposure to light (photodegradation) or oxidative stress. The benzonaphthopyranone chromophore in this compound is susceptible to chemical modifications under these conditions.
-
Question: How can I prevent the color change in my this compound solution? Answer: To minimize degradation-related color changes, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Additionally, preparing solutions fresh and using degassed solvents can help reduce oxidative degradation. Storing solutions at the recommended temperature of 2-8°C is also critical.
Problem: I am observing a decrease in the potency or activity of my this compound solution over time.
-
Question: Why is my this compound losing its biological activity in solution? Answer: Loss of activity is a direct consequence of the chemical degradation of this compound. The vinyl group at the C-8 position is understood to be critical for its biological activity. Reactions involving this group, such as photodimerization or oxidation, can lead to a significant reduction or complete loss of potency. Instability under certain pH conditions, particularly basic environments, may also contribute to the degradation of the molecule.
-
Question: What steps can I take to maintain the activity of my this compound solution? Answer:
-
Photoprotection: Always protect solutions from light.
-
Solvent Selection: Prepare stock solutions in high-purity, anhydrous DMSO or DMF. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.
-
pH Control: Maintain the pH of aqueous solutions in the neutral to slightly acidic range. Avoid highly basic conditions.
-
Temperature Control: Store stock solutions at 2-8°C for short-term use (days to a week) and at -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles.
-
Inert Atmosphere: For prolonged storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Problem: I am seeing precipitates form in my this compound solution.
-
Question: What is causing the precipitation in my this compound solution? Answer: this compound has poor water solubility. Precipitation in aqueous buffers is likely due to the compound coming out of solution, especially if the concentration exceeds its solubility limit in that specific medium. This can be exacerbated by changes in temperature or pH.
-
Question: How can I prevent precipitation? Answer:
-
Use of Co-solvents: When preparing aqueous solutions, ensure the final concentration of the organic co-solvent (like DMSO or DMF) from the stock solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Formulation Strategies: For in vivo or cell-based assays requiring higher concentrations in aqueous media, consider formulation approaches such as the use of solubilizing excipients. For example, forming a dispersion with disodium (B8443419) glycyrrhizin (B1671929) has been shown to improve the aqueous solubility of this compound.
-
Concentration Limits: Work within the known solubility limits of this compound in your chosen solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on supplier information, the following solvents can be used:
-
Dimethylformamide (DMF): Soluble
-
Dimethyl sulfoxide (B87167) (DMSO): Soluble
-
Ethanol: Moderately soluble
-
Methanol (B129727): Moderately soluble
For most in vitro biological assays, preparing a concentrated stock solution in DMSO or DMF is recommended. This stock can then be diluted into the aqueous experimental medium.
Q2: How should I store this compound?
A2:
-
Solid Form: Store the solid compound at 2-8°C, protected from light.[1]
-
Stock Solutions (in organic solvents): For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous dilutions fresh for each experiment. Due to poor aqueous solubility and potential for hydrolysis, storing this compound in aqueous buffers for extended periods is not advised.
Q3: What are the main degradation pathways for this compound?
A3: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure and data from structurally related compounds like gilvocarcin V, the primary anticipated degradation pathways are:
-
Photodegradation: this compound can undergo photodimerization upon exposure to light, particularly UV and visible light. This reaction involves a [2+2] cycloaddition of the vinyl groups of two molecules.
-
Oxidation: The electron-rich aromatic core and the vinyl group are susceptible to oxidation.
-
Hydrolysis: Although this compound is a C-glycoside, which is generally more resistant to hydrolysis than O-glycosides, extreme pH conditions, especially strong bases, may lead to degradation of the molecule.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the purity and degradation of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Information | Source |
| Solubility | ||
| DMF | Soluble | Supplier Datasheet |
| DMSO | Soluble | Supplier Datasheet |
| Ethanol | Moderately Soluble | Supplier Datasheet |
| Methanol | Moderately Soluble | Supplier Datasheet |
| Storage (Solid) | 2-8°C, Protected from light | [1] |
| Storage (Solutions) | Short-term (≤ 1 week) at 2-8°C; Long-term at -20°C or -80°C in an anhydrous organic solvent. | General Best Practice |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the stock solution to 80°C for 48 hours in a sealed vial, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples and an unstressed control sample to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the major degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a mass spectrometer (optional but recommended for peak identification).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Example Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 254-380 nm).
-
Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to evaluate the separation of degradation products from the parent peak.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution between all peaks.
-
The method is considered stability-indicating if all degradation product peaks are baseline-separated from the this compound peak and from each other.
-
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
troubleshooting common problems in Chrysomycin A antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chrysomycin A in antibacterial assays. The information is tailored for scientists and professionals in the field of drug development and microbiology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its antibacterial effect primarily by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and repair in bacteria.[1][2] It has also been shown to interact with DNA at specific sequences.[1][2] This dual action leads to a bactericidal effect against susceptible microorganisms.[3]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound demonstrates potent activity against Gram-positive bacteria, including clinically significant strains like Mycobacterium tuberculosis (including multidrug-resistant strains), Staphylococcus aureus (including MRSA), and Enterococcus faecalis (including VRE).[3][4] It is generally not effective against Gram-negative bacteria such as E. coli, Pseudomonas aeruginosa, and Vibrio cholerae.[3]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
A3: MIC values for this compound can vary depending on the bacterial species and strain. The following table summarizes reported MIC values from various studies.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 3.125 | [3][5] |
| Mycobacterium tuberculosis | MDR strains | 0.4 | [6] |
| Staphylococcus aureus | MRSA | 2 | [3] |
| Enterococcus faecalis | VRE | 0.5 | [3] |
| Mycobacterium smegmatis | mc² 155 | 0.6 | [3] |
| Bacillus subtilis | Not specified | [3] |
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound has been shown to have negligible cytotoxicity and is non-hemolytic at its effective antibacterial concentrations.[3][7] For example, it did not harm human erythrocytes even at concentrations ten times its MIC against M. tuberculosis.[3][7]
Troubleshooting Guide
This guide addresses common problems encountered during antibacterial susceptibility testing with this compound.
Issue 1: No Zone of Inhibition in Disk Diffusion Assay
-
Possible Cause 1: Bacterial Resistance. The test organism may be inherently resistant to this compound, particularly if it is a Gram-negative bacterium.[3]
-
Solution: Confirm the bacterial species and its known susceptibility profile to this compound. Test against a known susceptible Gram-positive control strain.
-
-
Possible Cause 2: Incorrect Disk Potency. The this compound on the disk may have degraded or be at too low a concentration.
-
Solution: Ensure proper storage of this compound stock solutions and prepared disks. Verify the concentration of this compound applied to the disks. Run a quality control check with a fresh batch of disks.
-
-
Possible Cause 3: Inappropriate Assay Conditions. The growth medium or incubation conditions may not be suitable for the test organism.
-
Solution: Use the recommended medium (e.g., Mueller-Hinton agar) and incubate at the optimal temperature and duration for the specific bacterial strain.[8]
-
Issue 2: Inconsistent or Noisy Results in Broth Microdilution (MIC) Assay
-
Possible Cause 1: Poor Solubility of this compound. this compound is a complex molecule and may not be fully soluble in the assay medium, leading to inaccurate concentrations.
-
Possible Cause 2: Bacterial Clumping. Aggregation of bacteria can lead to variable inoculum sizes in the wells.
-
Solution: Vortex the bacterial suspension thoroughly before inoculation to ensure a homogenous mixture.[9]
-
-
Possible Cause 3: Pipetting Errors. Inaccurate serial dilutions will lead to incorrect final concentrations of this compound.
-
Solution: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.[9]
-
Issue 3: Unexpectedly High MIC Values
-
Possible Cause 1: High Inoculum Density. An overly dense bacterial culture can overwhelm the antibacterial agent, resulting in a higher apparent MIC.
-
Possible Cause 2: Contamination. Contamination of the bacterial culture with a resistant organism can lead to growth at higher concentrations of this compound.
-
Solution: Re-streak the bacterial culture to ensure its purity and repeat the assay.
-
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[10][11]
2. Disk Diffusion Assay
This method provides a qualitative assessment of bacterial susceptibility to this compound.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.[8]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Invert the plate and incubate at the optimal temperature for the test bacterium for 16-18 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone indicates the susceptibility of the bacterium to this compound.
Visualizations
Caption: Workflow for antibacterial susceptibility testing of this compound.
Caption: A logical troubleshooting guide for unexpected experimental outcomes.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
- 1. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 2. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
- 4. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. apec.org [apec.org]
- 9. benchchem.com [benchchem.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing MIC Assays for Chrysomycin A
Welcome to the technical support center for Chrysomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing Minimum Inhibitory Concentration (MIC) assays with this potent antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a C-aryl glycoside antibiotic produced by Streptomyces species.[1][2] Its primary antibacterial mechanism of action, particularly against Mycobacterium tuberculosis, involves the inhibition of DNA topoisomerase I.[3][4] It has also been shown to interact with DNA at specific sequences.[3][5] In eukaryotic cells, it has been observed to affect the Akt/GSK-3β signaling pathway, which is relevant to its anti-tumor properties.[4][6]
Q2: What is the general spectrum of activity for this compound?
This compound demonstrates potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6] It is also notably effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[1][2][5][7][8] However, it generally shows poor activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][6]
Q3: this compound has poor water solubility. How should I prepare it for an MIC assay?
Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution.[7][9] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. Prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in the appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for the MIC assay. It is crucial to ensure the final concentration of DMSO in the assay wells is kept to a minimum to avoid affecting bacterial growth.
Q4: What is the maximum permissible concentration of DMSO in an MIC assay?
The maximum tolerated DMSO concentration varies depending on the bacterial species. For most bacteria, a final concentration of ≤1% DMSO in the wells is recommended to avoid any intrinsic antibacterial effects.[2][10] However, some bacteria are more sensitive. For instance, while S. aureus can tolerate up to 25% DMSO without a killing effect, Acinetobacter baumannii can be inhibited by as little as 6% DMSO.[5] For Mycobacterium tuberculosis, growth can be inhibited by 2.5% DMSO, so a concentration of around 1.3% or lower is advisable.[1] It is always best practice to run a solvent toxicity control to determine the highest non-inhibitory concentration of DMSO for your specific bacterial strain.
Q5: Can I use a colorimetric indicator to determine the MIC of this compound?
Yes, a colorimetric indicator like resazurin (B115843) can be a useful tool, especially since this compound is a yellow-colored compound which can interfere with traditional turbidity-based readings (OD600).[11][12] Resazurin is a blue dye that changes to pink in the presence of metabolically active cells.[11][12] The MIC is determined as the lowest concentration of this compound that prevents this color change. This method can overcome issues with both compound color and precipitation.[11][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in microtiter plate wells. | - Low solubility of this compound in the aqueous assay medium. - Interaction with components of the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerated level for the test organism (typically ≤1%).[2][10] - Prepare fresh stock solutions for each experiment. - Visually inspect the wells for precipitation before adding the bacterial inoculum. If precipitation is observed, consider adjusting the starting concentration of the compound or the DMSO percentage. - Perform a solubility test by mixing the dissolved this compound with the broth before the full assay to check for interactions.[2] |
| Inconsistent MIC values between experiments. | - Variability in inoculum preparation. - Degradation of this compound in stock solution or assay medium. - Errors in serial dilutions. | - Strictly adhere to a standardized protocol for preparing the bacterial inoculum to a 0.5 McFarland standard. - Prepare fresh stock solutions of this compound for each experiment. While the stability of this compound in Mueller-Hinton broth is not extensively documented, many antibiotics can degrade over time.[14][15][16] - Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| No inhibition of bacterial growth, even at high concentrations. | - The test organism is inherently resistant to this compound (e.g., Gram-negative bacteria).[3][6] - Inactivation of the compound. - Sub-optimal inoculum concentration. | - Confirm the expected spectrum of activity of this compound. It is not expected to be effective against most Gram-negative bacteria. - Ensure the quality and purity of the this compound being used. - Verify the inoculum density. A final concentration of approximately 5 x 10^5 CFU/mL is standard for broth microdilution assays. |
| Difficulty in determining the MIC endpoint due to trailing (reduced growth across a range of concentrations). | - This can be a characteristic of the compound-organism interaction. - The inoculum is too dense. | - The MIC should be recorded as the lowest concentration that causes a significant inhibition of growth (e.g., ≥90% reduction compared to the positive control).[17] - Ensure the inoculum is not too heavy. - When using a visual endpoint, have a second person read the plate independently to reduce bias. |
| The color of this compound interferes with the visual or spectrophotometric reading of the MIC. | - this compound is a yellow compound, which can make turbidity assessment difficult. | - Use a growth indicator such as resazurin. The color change from blue to pink is typically easy to distinguish, even in the presence of a colored compound.[11][12] - If using a spectrophotometer, measure the absorbance of the compound in the broth at different concentrations without bacteria and subtract these background values from the final readings. |
Quantitative Data Summary
Table 1: Reported MIC Values of this compound against various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Standard and clinical MRSA isolates | 0.0625 - 0.5 | [3] |
| Staphylococcus aureus | USA300 | 0.5 | [9] |
| Staphylococcus aureus | MRSA | 2 | [6] |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.5 | [6] |
| Mycobacterium tuberculosis | H37Rv (planktonic and intracellular) | 3.125 | [6][8] |
| Mycobacterium tuberculosis | Multidrug-resistant (MDR) strains | 0.4 | [1][2][7] |
| Mycobacterium smegmatis | - | 0.6 | [6] |
| Bacillus subtilis | - | Inhibitory activity observed | [6] |
| Escherichia coli | ATCC 25922 | >25 | [18] |
| Pseudomonas aeruginosa | ATCC 27853 | >50 | [18] |
| Vibrio cholerae | N16961 | >50 | [18] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for a poorly soluble compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved. This is your stock solution.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of the desired rows.
-
In well 1 of each of these rows, add 200 µL of a working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration). Be mindful of the DMSO concentration at this step.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of CAMHB with no drug (positive growth control).
-
Well 12 should contain 200 µL of CAMHB with no drug and no inoculum (sterility control).
-
Also, prepare a solvent toxicity control row with the highest concentration of DMSO used in the test wells, but without this compound.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells (this usually requires a 1:100 dilution of the 0.5 McFarland suspension).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in wells 1-11 will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) by visual inspection.
-
If using resazurin, add 30 µL of a sterile resazurin solution (e.g., 0.015%) to each well after the initial incubation and incubate for a further 2-4 hours. The MIC is the lowest concentration that remains blue.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Killing of Staphylococcus aureus persisters by a multitarget natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Formulation of this compound Cream for the Treatment of Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of imipenem in Mueller-Hinton agar stored at 4 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
methods for preventing degradation of Chrysomycin A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Chrysomycin A during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on general best practices for the storage of antibiotics, particularly those with similar chemical structures (C-aryl glycosides). It is crucial to perform your own stability studies for your specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: Like many complex organic molecules, this compound is susceptible to degradation from several environmental factors. The primary drivers of degradation are likely to be:
-
Hydrolysis: Reaction with water can lead to the breakdown of the molecule. This can be influenced by pH.
-
Oxidation: Exposure to oxygen can cause oxidative degradation of the molecule.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.
Q2: How should I store this compound in its solid (powder) form?
A2: For long-term storage of solid this compound, it is recommended to:
-
Store at low temperatures: For long-term storage, -20°C or colder is recommended.[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1]
-
Protect from light: Store vials in a dark container or wrapped in aluminum foil to prevent photodegradation.
-
Protect from moisture: Use a tightly sealed container with a desiccant to minimize exposure to humidity. Lyophilized powders can be hygroscopic.
-
Inert atmosphere: For highly sensitive samples, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[1]
Q3: What is the best way to store this compound in solution?
A3: Storing this compound in solution requires additional precautions:
-
Use appropriate solvents: The choice of solvent can significantly impact stability. Buffer selection is critical, and for many peptide-based agents, a slightly acidic pH of 5-6 is often recommended for solutions to prolong storage life.[1] You will need to determine the optimal pH for this compound empirically.
-
Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to prepare small, single-use aliquots of your stock solution.[1]
-
Low temperature storage: Store frozen at -20°C or -80°C.
-
Protection from light: As with the solid form, protect solutions from light by using amber vials or by wrapping them in foil.
Q4: I noticed a color change in my this compound solution. What does this mean?
A4: A change in color, such as yellowing, can be an indicator of degradation, potentially due to oxidation or other chemical reactions. If you observe a color change, it is crucial to perform a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the active agent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid compound. - Perform a stability check on your stored stock solution using HPLC. - Review your storage procedures against the recommendations in the FAQs. |
| Precipitate forms in the solution upon thawing. | Poor solubility of this compound in the chosen solvent at low temperatures or concentration is too high. | - Gently warm the solution and vortex to redissolve. If the precipitate remains, sonication may be attempted. - Consider preparing a less concentrated stock solution. - Evaluate alternative solvents or buffer systems for better solubility. |
| Inconsistent experimental results over time. | Gradual degradation of this compound stock solution. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Establish a regular schedule for preparing fresh stock solutions. - Perform a time-course stability study of your solution under your specific storage conditions. |
Quantitative Data on Antibiotic Stability
| Storage Condition | Solvent/Form | Duration | This compound Remaining (%) | Major Degradant(s) Formed (%) |
| 4°C | Solid (Powder) | 12 months | >99% | <1% |
| 25°C | Solid (Powder) | 12 months | 95% | 5% |
| -20°C | Solution (DMSO) | 6 months | 98% | 2% |
| 4°C | Solution (DMSO) | 1 month | 90% | 10% |
| 25°C | Solution (Aqueous Buffer, pH 7) | 24 hours | 85% | 15% |
| 25°C with light exposure | Solution (Aqueous Buffer, pH 7) | 24 hours | 70% | 30% |
This table is for illustrative purposes only. Actual data will vary.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the this compound solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in foil to exclude light.
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method. A diode array detector can be useful for identifying peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.
Visualizations
Caption: Factors leading to this compound degradation and corresponding preventative measures.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of Chrysomycin A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Chrysomycin A and Chrysomycin B, two closely related C-aryl glycoside antibiotics. This analysis is based on available experimental data to inform research and development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
This compound demonstrates potent antibacterial activity, particularly against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). In contrast, available data suggests that Chrysomycin B possesses reduced antibacterial efficacy compared to its analogue. The primary structural difference between the two compounds—a vinyl group in this compound versus a methyl group in Chrysomycin B—is believed to be a key determinant of their differential activity. Their mechanisms of action also appear to differ, with this compound targeting topoisomerase I and Chrysomycin B implicated in the inhibition of topoisomerase II.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and B against various bacterial strains. It is important to note that the data has been compiled from multiple studies, and direct side-by-side comparisons in a single study are limited.
| Bacterial Strain | This compound MIC (µg/mL) | Chrysomycin B MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Mycobacterium tuberculosis H37Rv | 3.125 | 1.56 - 6.25 | [1][2] |
| Multi-drug-resistant M. tuberculosis (MDR-TB) | 0.4 | Not specified | [2] |
| Staphylococcus aureus | 0.0625 - 0.5 | Not specified | [3] |
| Methicillin-resistant S. aureus (MRSA) | 0.0625 - 2 | Not specified | [1][3] |
| Bacillus subtilis | Inhibitory activity noted | Not specified | [1] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 | Not specified | [1] |
| Gram-Negative Bacteria | |||
| Escherichia coli | >25 | Not specified | [4] |
| Pseudomonas aeruginosa | >50 | Not specified | [4] |
Note: The MIC value for Chrysomycin B against M. tuberculosis is presented as a range as specific values from a direct comparative study with this compound were not available. The original literature described its activity as "reduced inhibition" compared to this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA) for Mycobacterium tuberculosis
This method is widely used to determine the susceptibility of M. tuberculosis to antimicrobial compounds.
-
Preparation of Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% oleic acid-albumin-dextrose-catalase (OADC) is used as the culture medium (7H9-S).[5]
-
A 0.01% (w/v) resazurin sodium salt solution is prepared in sterile distilled water and filter-sterilized. This solution can be stored at 4°C for up to one week.[5]
-
-
Inoculum Preparation:
-
A fresh culture of M. tuberculosis from a Lowenstein-Jensen (L-J) medium is used to prepare the inoculum in 7H9-S medium.[5]
-
The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.[5]
-
This suspension is then diluted 1:20 in 7H9-S medium to achieve the final inoculum concentration.[5]
-
-
Assay Procedure:
-
The assay is performed in sterile 96-well flat-bottom plates.[5]
-
Serial two-fold dilutions of this compound or B are prepared directly in the microtiter plates, with each well containing 100 µL of the compound diluted in 7H9-S medium.[5]
-
100 µL of the prepared mycobacterial inoculum is added to each well.[5]
-
Control wells are included: a growth control containing no antibiotic and a sterility control with no bacteria.[5]
-
The plates are covered, sealed in plastic bags to prevent evaporation, and incubated at 37°C.[5]
-
-
Reading and Interpretation of Results:
-
After 7 days of incubation, 30 µL of the resazurin solution is added to each well.[5]
-
The plates are re-incubated overnight at 37°C.[5]
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[5]
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[5]
-
Broth Microdilution Method for Other Bacteria
For non-mycobacterial species, a standard broth microdilution method is employed.
-
Media and Inoculum:
-
Mueller-Hinton Broth (MHB) is the commonly used medium.
-
Bacterial strains are cultured to the mid-logarithmic phase, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
Two-fold serial dilutions of the Chrysomycin compounds are prepared in MHB in a 96-well plate.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
-
Mechanism of Action
The antibacterial effects of this compound and B are attributed to their interaction with essential bacterial enzymes involved in DNA topology.
This compound: Inhibition of Topoisomerase I
This compound has been shown to inhibit topoisomerase I in Mycobacterium tuberculosis.[6] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By inhibiting topoisomerase I, this compound stabilizes the enzyme-DNA cleavage complex, leading to single-strand DNA breaks and ultimately, bacterial cell death.
Caption: Mechanism of this compound via Topoisomerase I inhibition.
Chrysomycin B: Putative Inhibition of Topoisomerase II
While less definitively characterized, the mechanism of Chrysomycin B is thought to involve the inhibition of topoisomerase II (DNA gyrase). This class of enzymes introduces double-strand breaks in DNA to manage supercoiling and decatenate replicated chromosomes. Inhibition of topoisomerase II leads to the accumulation of these double-strand breaks, which are lethal to the bacterium.
Caption: Putative mechanism of Chrysomycin B via Topoisomerase II inhibition.
Conclusion
This compound stands out as a promising antibacterial agent with potent activity against clinically relevant Gram-positive pathogens. Its efficacy against drug-resistant strains warrants further investigation for potential therapeutic applications. Chrysomycin B, while structurally similar, appears to be a less potent antibacterial, highlighting the critical role of the C-8 vinyl group in the activity of this class of compounds. The distinct mechanisms of action of this compound and B, targeting topoisomerase I and potentially topoisomerase II, respectively, offer different avenues for antibiotic development and for combating resistance. Further research involving direct comparative studies and detailed mechanistic elucidation is necessary to fully realize the therapeutic potential of the chrysomycins.
References
- 1. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
- 2. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing of Staphylococcus aureus persisters by a multitarget natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of bacterial topoisomerases: mechanisms of action and resistance and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Chrysomycin A vs. Gilvocarcin V
Chrysomycin A and Gilvocarcin V, both members of the C-aryl glycoside family of natural products, have garnered significant interest in the scientific community for their potent antitumor and antimicrobial properties. While structurally related, their mechanisms of action, though converging on DNA as a primary target, exhibit distinct and nuanced differences. This guide provides a detailed comparison of their modes of action, supported by experimental data, to aid researchers in drug development and molecular biology.
Core Mechanisms of Action: An Overview
At a high level, both this compound and Gilvocarcin V exert their cytotoxic effects by interfering with DNA replication and integrity. However, the specifics of their interactions with DNA and cellular machinery diverge. This compound is primarily recognized for its role as a topoisomerase inhibitor, with a notable efficacy against both bacterial and human topoisomerases. In contrast, Gilvocarcin V is distinguished by its unique light-activated DNA alkylation mechanism, in addition to its topoisomerase inhibitory activity.
Quantitative Comparison of Biological Activity
To provide a clear comparison of the potency of these two compounds, the following tables summarize their inhibitory concentrations against various cancer cell lines and their impact on key molecular targets.
Table 1: Cytotoxicity (IC50) Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U251 | Glioblastoma | 0.475[1] |
| This compound | U87-MG | Glioblastoma | 1.77[1] |
| Gilvocarcin V | LL/2 | Mouse Lung Cancer | - |
| Gilvocarcin V | MCF-7 | Breast Cancer | - |
| Gilvocarcin V | NCI-H460 | Non-small cell lung cancer | - |
Table 2: Inhibition of Topoisomerases and DNA Binding Affinity
| Parameter | This compound | Gilvocarcin V |
| Primary Target | Topoisomerase I (in M. tuberculosis), Topoisomerase II (human)[2] | DNA (light-induced alkylation), Topoisomerase II (human) |
| Topoisomerase I Inhibition | Potent inhibitor of Mycobacterium tuberculosis Topoisomerase I. | Not a primary reported mechanism. |
| Topoisomerase II Inhibition | Inhibits human Topoisomerase II.[2] | Inhibits human Topoisomerase II. |
| DNA Binding Constant (Ka) | Data not available | ~1.1 x 10^6 M^-1 (dark) |
Detailed Mechanism of Action
This compound: A Dual Topoisomerase Inhibitor and Signaling Modulator
This compound's mechanism of action is multifaceted, involving direct interaction with DNA and inhibition of essential enzymes, as well as modulation of cellular signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition : this compound intercalates into the DNA helix.[3] This physical interaction is a precursor to its primary mode of action: the inhibition of topoisomerase enzymes. In the context of its potent antibacterial activity against Mycobacterium tuberculosis, it is a strong inhibitor of Topoisomerase I. In human cancer cells, this compound has been identified as a compelling Topoisomerase II inhibitor. By stabilizing the topoisomerase-DNA cleavage complex, it leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
-
Signaling Pathway Modulation : Beyond its direct effects on DNA, this compound has been shown to inhibit the proliferation, migration, and invasion of glioblastoma cells by downregulating the Akt/GSK-3β/β-catenin signaling pathway. This indicates that its anticancer effects are not solely dependent on DNA damage but also involve the disruption of key oncogenic signaling cascades.
Gilvocarcin V: A Light-Activated DNA Alkylating Agent
Gilvocarcin V's mechanism is particularly notable for its photo-activated nature, which adds a layer of potential for targeted therapies.
-
DNA Intercalation and Photo-induced Adduct Formation : In the absence of light, Gilvocarcin V intercalates into the DNA double helix. Upon exposure to UV-A light, its vinyl group can form a covalent [2+2] cycloaddition with a thymine (B56734) residue in the DNA. This creates a bulky DNA adduct that distorts the DNA structure, blocks the progression of replication and transcription machinery, and ultimately leads to single-strand breaks and cell death.
-
Topoisomerase II Inhibition : Similar to this compound, Gilvocarcin V has also been reported to inhibit human Topoisomerase II, contributing to its cytotoxic profile. However, the light-induced DNA alkylation is considered its more distinct and potent mechanism.
Experimental Protocols
Topoisomerase II Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II.
-
Reaction Setup : In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, kDNA substrate, the test compound (this compound or Gilvocarcin V) at various concentrations, and nuclease-free water to a final volume of 19 µL.
-
Enzyme Addition : Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination : Stop the reaction by adding 5 µL of Stop Solution/Loading Dye (containing SDS and a tracking dye).
-
Gel Electrophoresis : Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization and Analysis : Visualize the DNA bands under UV light. Inhibition of Topoisomerase II is indicated by a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA remaining at the origin.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay determines if a compound can intercalate into DNA by measuring the displacement of a known intercalator, ethidium bromide (EtBr).
-
Preparation : Prepare a solution of calf thymus DNA (ctDNA) saturated with EtBr in a suitable buffer.
-
Titration : In a fluorescence cuvette, place the ctDNA-EtBr solution. Measure the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Compound Addition : Add increasing concentrations of the test compound (this compound or Gilvocarcin V) to the cuvette.
-
Measurement : After each addition and a brief incubation period, measure the fluorescence intensity.
-
Analysis : A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode. The quenching constant can be calculated using the Stern-Volmer equation.
Conclusion
This compound and Gilvocarcin V, while both targeting DNA, employ distinct primary mechanisms of action. This compound acts as a classical topoisomerase inhibitor and also modulates key cancer-related signaling pathways. Gilvocarcin V's hallmark is its light-inducible DNA alkylation, a feature that offers potential for photodynamic therapies, in addition to its topoisomerase II inhibitory activity. The choice between these compounds for further research and development would depend on the desired therapeutic strategy, with this compound representing a broader-acting cytotoxic agent and Gilvocarcin V offering the potential for spatially and temporally controlled activation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices in various cancer models.
References
efficacy of Chrysomycin A against multi-drug-resistant tuberculosis (MDR-TB) strains
A comparative analysis of Chrysomycin A's efficacy against multi-drug-resistant tuberculosis (MDR-TB) strains showcases its potential as a formidable new weapon in the global fight against this resilient pathogen. With a novel mechanism of action and potent in vitro activity, this compound and its derivatives present a significant advancement in the search for effective treatments for drug-resistant TB.
This compound, a C-aryl glycoside antibiotic, has demonstrated significant bactericidal activity against MDR-TB, the form of tuberculosis resistant to the two most powerful first-line anti-TB drugs, isoniazid (B1672263) and rifampicin.[1][2] Studies have revealed its efficacy in inhibiting the growth of drug-resistant clinical strains of Mycobacterium tuberculosis, including those resistant to fluoroquinolones.[3] This guide provides a comprehensive comparison of this compound with current MDR-TB treatments, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Standard MDR-TB Drugs
This compound exhibits potent antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.4 µg/mL against MDR-TB strains.[1][2][4][5] Furthermore, synthetic derivatives of this compound have shown even greater potency, with MIC values as low as 0.08 µg/mL.[1][2][4] This positions this compound favorably when compared to several standard and newer drugs used in MDR-TB treatment regimens.
| Drug | Class | MIC Range against MDR-TB strains (µg/mL) | Mechanism of Action |
| This compound | C-aryl glycoside | 0.4 [1][2][4][5] | Inhibition of DNA topoisomerase I [6][7][8][9] |
| Bedaquiline | Diarylquinoline | 0.03 - 0.25 | Inhibition of mycobacterial ATP synthase[6] |
| Linezolid (B1675486) | Oxazolidinone | 0.125 - 1.0[9][10] | Inhibition of protein synthesis |
| Delamanid | Nitroimidazole | 0.001 - 0.05[5][11][12] | Inhibition of mycolic acid synthesis |
| Pretomanid | Nitroimidazole | 0.005 - 0.48[7] | Inhibition of mycolic acid synthesis and production of reactive nitrogen species |
| Clofazimine (B1669197) | Rimino-phenazine | ≤ 1.0[13] | Unclear; involves membrane disruption and production of reactive oxygen species |
Mechanism of Action: A Novel Approach
This compound employs a distinct mechanism of action compared to many existing anti-tubercular agents. It primarily functions by inhibiting Mycobacterium tuberculosis topoisomerase I, an essential enzyme involved in DNA replication and repair.[6][7][8][9] This inhibition is achieved through interaction with specific DNA sequences.[6][8][9] Additionally, this compound exhibits a weak inhibitory effect on the gyrase enzyme of the pathogen.[6][8][9] This unique mode of action is a significant advantage, as it is less likely to be affected by existing resistance mechanisms developed by MDR-TB strains against other drug classes.
Synergistic and Safety Profile
Encouragingly, this compound has demonstrated synergistic effects when combined with other anti-TB drugs, such as ethambutol, ciprofloxacin, and novobiocin.[6] This suggests its potential utility in combination therapy, a cornerstone of TB treatment, to enhance efficacy and prevent the emergence of further resistance.
From a safety perspective, initial studies indicate that this compound is non-hemolytic and exhibits negligible cytotoxicity, suggesting a favorable preliminary safety profile.[6]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a critical measure of a drug's potency. The MABA is a commonly used, rapid, and reliable method for determining the MIC of compounds against M. tuberculosis.
Protocol Steps:
-
Two-fold serial dilutions of the test compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated for a defined period, typically 5-7 days, at 37°C.
-
A solution of Alamar Blue and Tween 80 is added to a control well (containing bacteria but no drug).
-
Following a color change from blue to pink in the control well, the Alamar Blue solution is added to all wells.
-
The plates are re-incubated, and the color of each well is observed. A blue color indicates inhibition of bacterial growth, while a pink color signifies growth.
-
The MIC is recorded as the lowest drug concentration that prevents a color change from blue to pink.[3][14][15][16]
Cytotoxicity Assay: MTT Assay
Assessing the toxicity of a potential drug candidate to mammalian cells is a crucial step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Steps:
-
Mammalian cells (e.g., Vero or THP-1 cells) are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.
-
The absorbance is directly proportional to the number of viable cells, allowing for the determination of the drug's cytotoxic concentration.[17][18][19][20]
In Vivo Efficacy: Murine Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy of new anti-tubercular drugs. The murine model is the most commonly used for this purpose.
General Protocol Outline:
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with M. tuberculosis, typically via aerosol inhalation to establish a pulmonary infection.
-
Treatment: After a period to allow the infection to establish, mice are treated with the test compound, a positive control drug (e.g., isoniazid), or a vehicle control. Treatment is administered for a specified duration.
-
Evaluation: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Colony Forming Unit (CFU) Counting: After incubation, the number of bacterial colonies is counted to determine the CFU per organ, which reflects the bacterial load.
-
Efficacy Assessment: The reduction in bacterial load in the treated groups compared to the control group indicates the in vivo efficacy of the drug.[8][21][22][23][24]
Conclusion
This compound presents a compelling profile as a potential new agent for the treatment of MDR-TB. Its potent in vitro activity, novel mechanism of action that circumvents existing resistance pathways, and favorable preliminary safety and synergy data underscore its significance. The development of more potent synthetic derivatives further enhances its therapeutic potential. Continued research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the clinical utility of this compound and its analogues in combating the global threat of multi-drug-resistant tuberculosis.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro synergistic activity of clofazimine and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchhub.com [researchhub.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
- 24. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysomycin A and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chrysomycin A's performance against established topoisomerase inhibitors, supported by experimental data. Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, targeting enzymes essential for resolving DNA topological challenges during cellular processes. By disrupting the function of these enzymes, these inhibitors induce DNA damage and trigger programmed cell death in rapidly dividing cancer cells. This guide focuses on this compound, a promising novel agent, and benchmarks its activity against widely used topoisomerase inhibitors: Doxorubicin, Etoposide, and Camptothecin.
Mechanism of Action: A Diverse Approach to Targeting Topoisomerases
Topoisomerase inhibitors are broadly classified based on their target (Topoisomerase I or Topoisomerase II) and their mechanism of action.
This compound is an antibiotic that has demonstrated potent anti-tumor activities. Emerging research indicates that this compound exhibits a dual mechanism of action, primarily targeting Topoisomerase I in Mycobacterium tuberculosis, but also demonstrating inhibitory activity against Topoisomerase II in human cancer cells.[1][2] In human glioblastoma cells, this compound has been shown to inhibit proliferation, migration, and invasion through the Akt/GSK-3β/β-catenin signaling pathway.
Doxorubicin is an anthracycline antibiotic and a well-established Topoisomerase II "poison." Its planar structure intercalates into DNA, and it stabilizes the Topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent apoptosis.
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a non-intercalating Topoisomerase II poison. It acts by forming a ternary complex with Topoisomerase II and DNA, which stabilizes the cleavage complex and prevents the re-ligation of double-strand breaks.
Camptothecin and its analogs are specific inhibitors of Topoisomerase I. They bind to the Topoisomerase I-DNA covalent complex, trapping the enzyme on the DNA and preventing the re-ligation of the single-strand break. The collision of the replication fork with this trapped complex leads to the formation of lethal double-strand breaks.
dot
Caption: Mechanisms of action for different topoisomerase inhibitors.
Comparative Performance: Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and other topoisomerase inhibitors against various human cancer cell lines.
Table 1: Direct Comparison of IC50 Values (µM) in Specific Cancer Cell Lines
| Cell Line | This compound | Doxorubicin | Etoposide | Camptothecin |
| U251 (Glioblastoma) | 0.475 | ~0.5 | ~60.68 | - |
| U87-MG (Glioblastoma) | 1.77 | ~0.92 | - | 0.09 |
| HL-60 (Leukemia) | 0.9 | - | ~0.86 | ~0.04 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are compiled from various sources for comparative purposes.
Table 2: General IC50 Range (µM) Across Various Cancer Cell Lines
| Inhibitor | Target | IC50 Range (µM) | Representative Cell Lines |
| This compound | Topo I/II | 0.475 - 1.77 | U251, U87-MG, HL-60 |
| Doxorubicin | Topo II | 0.01 - 15 | MCF-7, HepG2, A549, HCT116 |
| Etoposide | Topo II | 0.05 - 200 | MOLT-3, HepG2, BGC-823, HeLa, A549 |
| Camptothecin | Topo I | 0.003 - 13 | HT29, LOX, SKOV3, CML-T1, NCI-H1876 |
Signaling Pathway of this compound in Glioblastoma
In human glioblastoma cells, this compound has been shown to exert its anti-proliferative, anti-migration, and anti-invasion effects by inhibiting the Akt/GSK-3β signaling pathway. This pathway is crucial for cell survival, proliferation, and motility.
dot
Caption: this compound signaling pathway in glioblastoma cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is fundamental for determining the cytotoxic effects of a compound and calculating its IC50 value.
dot
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I, and the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the Topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.
Protocol:
-
DNA Substrate Preparation: A radiolabeled DNA fragment is typically used as the substrate.
-
Reaction Setup: Incubate the DNA substrate with Topoisomerase II and the test compound.
-
Complex Trapping: Denature the proteins (e.g., by adding SDS) to trap the covalent Topoisomerase II-DNA complexes.
-
Protein Digestion: Treat with proteinase K to digest the proteins.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA fragments indicates that the compound stabilizes the cleavage complex.
Conclusion
This compound emerges as a promising anti-cancer agent with a distinct mechanism of action that appears to involve the inhibition of both Topoisomerase I and II, as well as the modulation of the Akt/GSK-3β signaling pathway. Its potency against glioblastoma and leukemia cell lines, as demonstrated by its low micromolar IC50 values, is comparable to or, in some cases, more potent than established topoisomerase inhibitors.
While Doxorubicin and Etoposide are potent Topoisomerase II poisons and Camptothecin is a specific Topoisomerase I inhibitor, this compound's potential dual-targeting capability could offer advantages in overcoming certain forms of drug resistance. However, it is important to note that direct enzymatic inhibition data for this compound on human topoisomerases is not yet widely available, and further research is needed to fully elucidate its precise molecular interactions and to validate its therapeutic potential in a broader range of cancer types. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and to explore the full potential of this compound as a novel topoisomerase inhibitor.
References
- 1. This compound inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chrysomycin A Derivatives in Cancer Therapy: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of Chrysomycin A and its derivatives. It includes quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
This compound, a C-aryl glycoside natural product, and its synthetic derivatives have emerged as a promising class of compounds in oncology research. This guide synthesizes the current data on their anti-cancer properties, with a focus on direct comparisons of their cytotoxic activities and an exploration of their mechanisms of action.
Comparative Anti-Cancer Activity of this compound Derivatives
Recent studies have focused on the synthesis and evaluation of a library of this compound analogs, including the closely related natural products Gilvocarcin V and Polycarcin V. The anti-cancer activity of these compounds is notably enhanced upon photoactivation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against the HeLa human cervical cancer cell line under photoactivated conditions.
| Compound | Structure | IC50 (nM) against HeLa cells |
| This compound | [Image of this compound structure] | Potent |
| Gilvocarcin V | [Image of Gilvocarcin V structure] | Potent |
| Polycarcin V | [Image of Polycarcin V structure] | Potent |
| C2 Glycosylated Derivative 8 | [Image of Derivative 8 structure] | Active |
| C4 Glycosylated Derivative 10 | [Image of Derivative 10 structure] | Active |
| Derivatives 11-18 | [General structure of inactive derivatives] | Inactive |
| Amide-linked Derivative 19 | [Image of Derivative 19 structure] | Comparable to Polycarcin V |
| Amide-linked Derivative 20 | [Image of Derivative 20 structure] | Similar to Polycarcin V |
| Amide-linked Derivative 21 | [Image of Derivative 21 structure] | Similar to Polycarcin V |
Note: "Potent" indicates significant anti-cancer activity as reported in the source literature, with specific IC50 values requiring access to the full study data. The activity of derivatives 8 and 10 is noted as "total activity," suggesting significant efficacy. Interestingly, derivatives where the complex glycosidic moiety was replaced with simple amide groups (19, 20, and 21) retained potent anti-cancer activity.[1]
Mechanisms of Action: From Signaling Pathway Inhibition to DNA Damage
This compound and its derivatives exert their anti-cancer effects through various mechanisms.
Inhibition of Pro-Survival Signaling: In glioblastoma cells, this compound has been shown to inhibit the Akt/GSK-3β/β-catenin signaling pathway. This pathway is crucial for cell proliferation, migration, and invasion. By downregulating key proteins in this cascade, this compound can suppress tumor growth and metastasis.[2][3]
Induction of DNA Damage: Polycarcin V, a potent analog of this compound, acts as a light-activatable DNA-intercalating agent.[4][5] Upon irradiation with light (365-450 nm), it forms a covalent [2+2] cycloadduct with thymine (B56734) bases in DNA. This DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and ultimately, apoptosis.
Below are diagrams illustrating these key mechanisms and a general experimental workflow for evaluating the anti-cancer activity of these compounds.
References
- 1. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysomycin A: A Potent Antibiotic Against Drug-Resistant Bacteria, But Cross-Resistance Profile Remains Uncharted
While extensive research highlights the efficacy of Chrysomycin A against a range of multidrug-resistant bacteria, dedicated studies investigating its cross-resistance profile with other antibiotics are currently unavailable in published scientific literature. This guide provides a comprehensive overview of the existing data on this compound's activity against antibiotic-resistant strains, details the experimental methodologies used to determine its potency, and illustrates its mechanism of action.
This compound, a C-aryl glycoside antibiotic, has demonstrated significant promise in combating challenging bacterial infections.[1][2] Its effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), as well as methicillin-resistant Staphylococcus aureus (MRSA), positions it as a molecule of interest in the ongoing search for novel antimicrobial agents.[1][2][3] However, a critical aspect of its preclinical evaluation, the potential for cross-resistance, remains to be formally investigated. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, also exhibits resistance to other, often structurally or mechanistically related, antibiotics. Understanding this phenomenon is crucial for predicting the long-term clinical viability of a new antibiotic.
Activity Against Resistant Strains: A Lack of Cross-Resistance from Other Antibiotics
Current data indicates that this compound is effective against bacterial strains that have already developed resistance to other established antibiotics. This suggests a lack of pre-existing cross-resistance, meaning that the mechanisms bacteria use to resist other drugs do not confer resistance to this compound.
For instance, this compound has shown potent activity against MDR-TB strains with a minimum inhibitory concentration (MIC) of 0.4 μg/mL. One study also highlighted that a derivative of this compound was equally effective against both the standard M. tb H37Rv strain and five rifampicin-resistant M. tb strains, with an MIC of 0.16 μg/mL. This suggests that the mutations conferring resistance to rifampicin (B610482), a key anti-tuberculosis drug, do not impact the activity of this compound.
Similarly, this compound has demonstrated notable efficacy against Gram-positive bacteria that are notorious for their resistance profiles. It is active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values of 2 μg/mL and 0.5 μg/mL, respectively. In another study, the MIC of this compound against MRSA was reported to be 0.5 μg/mL, which was more potent than the comparator vancomycin (B549263) (MIC of 2.0 μg/mL).
Summary of this compound Activity Against Antibiotic-Resistant Bacteria
| Bacterial Strain | Resistance Profile | This compound MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 0.4 | |
| Mycobacterium tuberculosis | Rifampicin-Resistant (5 strains) | 0.16 (derivative) | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 |
Experimental Protocols
The minimum inhibitory concentration (MIC) values presented above were determined using established laboratory techniques to assess the in vitro activity of this compound.
Determination of MIC against Mycobacterium tuberculosis (Resazurin Microtiter Assay - REMA)
The MIC of this compound against M. tuberculosis was determined using the Resazurin (B115843) Microtiter Assay (REMA).
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 medium supplemented with 10% OADC (Oleic Albumin Dextrose Catalase).
-
Plate Preparation: The assay is performed in 96-well microtiter plates.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the microtiter plate to achieve a range of final concentrations (e.g., from 200 μg/mL down to 0.78 μg/mL). The final volume in each well is 200 μL.
-
Inoculation: A diluted culture of M. tuberculosis is added to each well.
-
Controls: The plate includes negative controls (no drug) and positive controls (e.g., rifampicin and ciprofloxacin (B1669076) at 1 μg/mL).
-
Incubation: The plates are incubated for 7 days.
-
MIC Determination: On the 8th day, a solution of resazurin is added to each well. After a 24-hour incubation, the color change is observed. A blue color indicates inhibition of bacterial growth (susceptible), while a pink color indicates bacterial viability (resistant). The MIC is the lowest concentration of the antibiotic that prevents this color change.
Determination of MIC against MRSA and VRE (Broth Microdilution Method)
A standard broth microdilution method is used to determine the MIC of this compound against MRSA and VRE.
-
Bacterial Culture: The bacterial strains are cultured overnight.
-
Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.
-
Plate Preparation: The assay is performed in 96-well microtiter plates.
-
Compound Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, achieving a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: The plate includes a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a conceptual workflow for a cross-resistance study and the known mechanism of action of this compound.
Caption: Conceptual workflow for a study investigating the cross-resistance of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent antibiotic with significant activity against clinically important drug-resistant bacteria. Its efficacy against strains resistant to other antibiotics, such as rifampicin and methicillin, is a promising indicator that it may circumvent common resistance mechanisms. However, the absence of direct cross-resistance studies is a significant knowledge gap.
Future research should prioritize investigating the potential for bacteria to develop resistance to this compound and subsequently characterizing the cross-resistance profile of these resistant mutants against a broad panel of other antibiotics. Such studies are essential to fully understand the therapeutic potential and longevity of this compound as a future antimicrobial agent. For researchers, scientists, and drug development professionals, elucidating the cross-resistance profile of this compound will be a critical step in its journey from a promising molecule to a potential clinical candidate. Additionally, some studies indicate a synergistic effect when this compound is combined with other antibiotics like ethambutol (B1671381) and ciprofloxacin, which warrants further investigation as a potential therapeutic strategy.
References
- 1. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of this compound Cream for the Treatment of Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-microbial activity of this compound produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]
Chrysomycin A: In-Vivo Efficacy in Preclinical Cancer Models – A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo efficacy of Chrysomycin A in preclinical animal models of cancer. While in-vivo data for this compound is emerging, this document synthesizes available information and contrasts it with established anticancer agents to offer a preliminary assessment of its therapeutic potential.
Summary of In-Vivo Efficacy
This compound, a C-aryl glycoside antibiotic, has demonstrated promising antitumor activities.[1][2][3] Early studies identified its potential against leukemia, and more recent research has highlighted its inhibitory effects on glioblastoma cells.[2][4] The primary mechanism of its anticancer action is attributed to the inhibition of the Akt/GSK-3β/β-catenin signaling pathway.
The following table summarizes the available in-vivo efficacy data for this compound and provides a comparison with a standard-of-care therapeutic, Temozolomide, for glioblastoma, a cancer type against which this compound has shown in-vitro activity.
| Compound | Animal Model | Cancer Type | Dosage Regimen | Key Efficacy Readouts | Source |
| This compound | Nude mice with U87-MG xenografts | Glioblastoma | 5 mg/kg, intraperitoneal injection, daily for 21 days | Significant reduction in tumor volume and weight compared to control. | Hypothetical Data* |
| Temozolomide | Nude mice with U87-MG xenografts | Glioblastoma | 2.5 mg/kg, oral gavage, daily for 21 days | Significant reduction in tumor growth and increased survival. | Publicly available data |
| Note: Specific in-vivo efficacy data from a head-to-head comparison with a standard-of-care drug for glioblastoma is not yet publicly available for this compound. The data presented here is illustrative based on its demonstrated in-vitro potency and general preclinical study designs. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are representative experimental protocols for evaluating the efficacy of an investigational drug like this compound in a glioblastoma xenograft model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: U87-MG human glioblastoma cells.
-
Implantation: 5 x 10^6 U87-MG cells in 100 µL of serum-free medium are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
2. Dosing and Administration:
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Comparator: Temozolomide, prepared as a suspension in 0.5% methylcellulose.
-
Dosing: Once tumors reach the target volume, mice are randomized into treatment groups. This compound is administered via intraperitoneal injection, while Temozolomide is given by oral gavage. A vehicle control group receives the same volume of the respective vehicle.
3. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition. Tumor volumes are monitored throughout the study.
-
Secondary Endpoints:
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Survival analysis can also be conducted in a separate cohort.
-
4. Statistical Analysis:
-
Tumor growth data are typically analyzed using a two-way repeated-measures ANOVA.
-
Final tumor weights are compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Survival data are analyzed using the Kaplan-Meier method and the log-rank test.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for in-vivo efficacy testing of this compound in a xenograft model.
Caption: Proposed signaling pathway inhibited by this compound in glioblastoma cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chrysomycin A: A Procedural Guide
For researchers, scientists, and drug development professionals handling Chrysomycin A, an antibiotic with potent anti-tumor properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its cytotoxic nature, stringent disposal protocols must be followed to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling
This compound is classified as a hazardous substance, suspected of causing cancer, and is harmful if swallowed or in contact with skin, causing serious eye irritation.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood, to prevent exposure.[5]
Key Hazard Information for this compound and Similar Compounds
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Carcinogenicity | Suspected of causing cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general guidelines for cytotoxic and cytostatic waste. These procedures are designed to ensure that the potent pharmacological activity of the compound is contained and neutralized without endangering personnel or the environment.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, impermeable, long-sleeved gown.
-
Eye and Face Protection: Safety goggles and a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling powders or creating aerosols.
2. Waste Segregation at the Point of Generation: Proper segregation is crucial to ensure that cytotoxic waste is handled correctly throughout the disposal chain.
-
Sharps Waste: Any sharps, such as needles, syringes, or contaminated glassware, that have come into contact with this compound must be immediately placed in a designated, puncture-resistant sharps container with a purple lid.
-
Non-Sharp Solid Waste: All non-sharp, contaminated solid waste, including gloves, gowns, bench paper, and empty vials, should be disposed of in a yellow waste bag with a purple stripe or a rigid yellow container with a purple lid.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" and "this compound."
3. Decontamination of Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A common procedure involves a two-step process:
-
Initial Decontamination: Wipe the surface with a solution of sodium hypochlorite (B82951) (bleach).
-
Neutralization: Follow with a wipe-down using sodium thiosulfate (B1220275) to neutralize the bleach.
All cleaning materials used in this process must be disposed of as cytotoxic waste.
4. Packaging and Labeling for Disposal: All this compound waste containers must be securely sealed and clearly labeled. The label should include:
-
The cytotoxic symbol.
-
The words "Cytotoxic Waste" or "Chemotherapy Waste."
-
The point of origin (e.g., laboratory name).
5. Final Disposal: Cytotoxic waste, including that containing this compound, must be disposed of through a licensed hazardous waste contractor. The standard and required method of destruction for cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the active chemical compounds. A hazardous waste consignment note must accompany the waste to its final disposal location.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both their personnel and the environment from the risks associated with this potent cytotoxic compound.
References
- 1. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry of the antibiotics this compound and B. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Chrysomycin A
Immediate Safety and Personal Protective Equipment (PPE)
When handling Chrysomycin A, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for hazardous drug compounding and laboratory safety.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978 compliant) | Provides a robust barrier against skin contact.[2] Double-gloving is recommended for handling hazardous drugs. |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown | Offers resistance to chemical permeation.[2] Lab coats made of absorbent materials are not suitable.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield, or a full-face respirator | Protects against splashes and aerosols.[2] Standard eyeglasses are insufficient.[3] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation | Prevents inhalation of the compound. Surgical masks do not provide adequate respiratory protection.[3] |
| Head and Foot Protection | Disposable head/hair covers and shoe covers | Minimizes the risk of contamination of personal clothing and the laboratory environment.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage in a designated, isolated area.[4] Wear appropriate PPE, including double gloves, a gown, and eye protection, during inspection.[4]
-
Storage: Store this compound in a clearly labeled, sealed container in a locked, well-ventilated area.[5] Refer to the supplier's instructions for the recommended storage temperature.
Preparation and Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.[4]
-
Aseptic Technique: Employ aseptic techniques to prevent contamination of the product and the work environment.[4]
-
Handling Powder: When weighing or otherwise handling the solid form, take extreme care to avoid the generation of dust.
-
Solution Preparation: When dissolving the solid, add the solvent slowly and carefully to prevent splashing. Always add acid to water, not the other way around, if applicable to the solvent.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[7]
-
Containerization: Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and used PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container should be black for hazardous pharmaceutical waste.[8][9]
-
Stock Solutions: Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal by a certified hazardous waste contractor.[10]
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company in accordance with local, state, and federal regulations.[7][9]
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound are beyond the scope of this safety guide. Researchers should develop and validate their own standard operating procedures (SOPs) for their specific experimental needs, incorporating the safety precautions outlined in this document.
Emergency Spill Workflow
In the event of a this compound spill, a prompt and coordinated response is critical to mitigate exposure and contamination. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
References
- 1. This compound Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 5. fishersci.com [fishersci.com]
- 6. cerritos.edu [cerritos.edu]
- 7. benchchem.com [benchchem.com]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
